5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL
Description
Properties
IUPAC Name |
5-methyl-3,4-diphenyl-4H-1,2-oxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,14,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHVOCXHGAVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444793 | |
| Record name | 5-Methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181696-73-1 | |
| Record name | 5-Methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol. This heterocyclic compound, identified by the CAS Number 181696-73-1, is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib. This document collates available data on its chemical and physical characteristics, outlines a general experimental approach for its synthesis and characterization, and discusses the established mechanism of action for the broader isoxazoline class of molecules. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research and development setting.
Physicochemical Properties
This compound is an off-white solid.[1] Its molecular structure and key identifiers are presented below.
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 181696-73-1 |
| Molecular Formula | C₁₆H₁₅NO₂ |
| Molecular Weight | 253.3 g/mol |
| Canonical SMILES | CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O |
The majority of the available physicochemical data for this compound are predicted through computational models. These values provide useful estimates for experimental design and analytical method development.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value |
| Boiling Point | 401 °C |
| Density | 1.16 g/cm³ |
| pKa | 12.97 ± 0.60 |
| LogP (XLogP3) | 3.1 |
| Flash Point | 196 °C |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
This compound is a crucial intermediate in the synthetic pathway of Valdecoxib. The general synthetic route involves a two-step process starting from deoxybenzoin.
General Synthesis Pathway
The synthesis commences with the oximation of deoxybenzoin, followed by a cyclization reaction to form the dihydroisoxazole ring.
Experimental Protocols
Step 1: Synthesis of Deoxybenzoin Oxime (Oximation)
-
Materials: Deoxybenzoin, hydroxylamine hydrochloride, sodium acetate, ethanol, water.
-
Procedure:
-
Dissolve deoxybenzoin in ethanol in a round-bottom flask.
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Add the hydroxylamine solution to the deoxybenzoin solution.
-
Reflux the mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the crude deoxybenzoin oxime, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.
-
Step 2: Synthesis of this compound (Cyclization)
-
Materials: Deoxybenzoin oxime, a strong base (e.g., n-butyllithium), anhydrous tetrahydrofuran (THF), ethyl acetate.
-
Procedure:
-
Dissolve the purified deoxybenzoin oxime in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution (e.g., to -78 °C).
-
Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the cooled oxime solution.
-
Stir the resulting mixture at a low temperature for a defined period to allow for deprotonation.
-
Add ethyl acetate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Characterization Methods
Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Characteristic peaks for the methyl, phenyl, and dihydroisoxazole ring protons and carbons would be expected.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis helps to identify the functional groups present in the molecule. Expected characteristic absorption bands include those for the O-H, C-N, and C=N bonds of the dihydroisoxazol-ol ring system.[3]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Biological Context and Signaling Pathways
While this compound is primarily recognized as a synthetic intermediate, the broader class of isoxazoline compounds exhibits significant biological activity, particularly as ectoparasiticides.
General Mechanism of Action of Isoxazolines
Isoxazolines are known to be non-competitive antagonists of GABA (gamma-aminobutyric acid)-gated and glutamate-gated chloride channels in the nervous systems of invertebrates. This antagonism blocks the transmission of nerve signals, leading to hyperexcitation, paralysis, and eventual death of the parasite. The selectivity of these compounds for invertebrate over mammalian receptors ensures a favorable safety profile for use in veterinary medicine.
Role as a Precursor to Valdecoxib
The primary significance of this compound in drug development is its role as a precursor in the synthesis of Valdecoxib. Valdecoxib is a selective COX-2 inhibitor. The synthesis involves the dehydration of the hydroxyl group and subsequent sulfonation and amination of one of the phenyl rings.
Conclusion
This compound is a compound of significant interest due to its integral role in the synthesis of the COX-2 inhibitor, Valdecoxib. While comprehensive experimental data on its physicochemical properties are limited, available predicted values offer a solid foundation for further investigation. The general synthetic pathway is well-established, providing a clear route for its laboratory-scale preparation and subsequent use in drug development workflows. The broader biological activity of the isoxazoline class highlights a potential for further exploration of derivatives for various therapeutic applications. This guide serves as a valuable resource for researchers and professionals by consolidating the current knowledge on this important chemical intermediate.
References
Spectroscopic Profile of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol. Dihydroisoxazole derivatives are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. An in-depth understanding of their spectroscopic properties is crucial for their synthesis, characterization, and application in drug discovery and development.
While direct experimental spectra for this compound are not widely published, this document compiles a detailed, predicted spectroscopic profile based on the analysis of closely related analogs and established principles of spectroscopic interpretation. The data herein serves as a valuable reference for researchers working with this and similar molecular scaffolds.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 7.50 | m | 10H | Aromatic protons (2 x C₆H₅) |
| ~4.50 | s | 1H | CH at C4 |
| ~2.50 | s | 1H | OH at C5 |
| ~1.60 | s | 3H | CH₃ at C5 |
Note: The chemical shift of the hydroxyl proton is variable and can be confirmed by D₂O exchange.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C=N (C3) |
| ~125 - 140 | Aromatic carbons |
| ~95 | C-O (C5) |
| ~60 | C-H (C4) |
| ~25 | CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (hydroxyl) |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1600 | Medium | C=N stretch (isoxazoline ring) |
| ~1490, 1450 | Strong | Aromatic C=C stretch |
| ~1250 | Medium | C-N stretch |
| ~1050 | Medium | C-O stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 253.11 | [M]⁺ (Molecular Ion) |
| 238.09 | [M - CH₃]⁺ |
| 235.10 | [M - H₂O]⁺ |
| 105.03 | [C₆H₅CO]⁺ |
| 77.04 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for analogous compounds.
Synthesis
A common route to synthesize 5-hydroxy-4,5-dihydroisoxazoles involves the reaction of a corresponding chalcone (α,β-unsaturated ketone) with hydroxylamine.
-
Chalcone Formation: Equimolar amounts of a substituted acetophenone (e.g., 1-phenylpropan-1-one) and benzaldehyde are dissolved in ethanol. A catalytic amount of a base (e.g., NaOH or KOH) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product chalcone is then isolated by precipitation and recrystallization.
-
Cyclization: The synthesized chalcone is dissolved in a suitable solvent such as ethanol or acetic acid. An excess of hydroxylamine hydrochloride is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width and a longer relaxation delay (2-5 seconds).
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a solution, the compound is dissolved in a suitable solvent (e.g., chloroform), and a drop of the solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the salt plate is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: The mass spectrum is obtained using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample solution is infused directly into the source. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a suitable mass range to detect the molecular ion and characteristic fragment ions.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized heterocyclic compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: Logical relationship between spectroscopic techniques and structural information.
An In-depth Technical Guide to 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol (CAS Number: 181696-73-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and significance of the compound with CAS number 181696-73-1, identified as 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol. This compound is a notable intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib and is also classified as a related impurity of Parecoxib (Parecoxib Impurity 22).[1] This document details its chemical characteristics, provides an experimental protocol for its synthesis, and visualizes key chemical pathways and relationships using Graphviz diagrams. The information presented is intended to support research, analytical method development, and quality control applications in the pharmaceutical industry.[2][3]
Chemical and Physical Properties
The fundamental chemical and physical properties of 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 181696-73-1 | |
| Chemical Name | 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol | [4] |
| Synonyms | 5-Hydroxy-5-methyl-3,4-diphenylisoxazoline, Parecoxib Impurity 22 | [2] |
| Molecular Formula | C₁₆H₁₅NO₂ | [5][3][6] |
| Molecular Weight | 253.30 g/mol | [1][6] |
| Appearance | Off-White Solid | [4] |
| Purity Specification | ≥ 95% | [7] |
| SMILES String | CC1(C(C2=CC=CC=C2)C(C3=CC=CC=C3)=NO1)O | [5] |
| Long-Term Storage | Store in a cool, dry place | [7] |
Role as a Pharmaceutical Intermediate and Impurity
CAS 181696-73-1 serves a dual role in pharmaceutical manufacturing. It is a key intermediate for the synthesis of Valdecoxib, a selective COX-2 inhibitor.[1] The synthesis of Valdecoxib from this intermediate involves further chemical transformations. Concurrently, it is recognized as a process-related impurity in the production of Parecoxib, which is a prodrug of Valdecoxib. As such, it is used as a reference standard in analytical research and quality control to ensure the purity and consistency of Parecoxib formulations.[2][3]
Caption: Relationship of CAS 181696-73-1 as an intermediate and impurity.
Experimental Protocols
Synthesis of 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol
A documented method for the synthesis of this compound involves the reaction of phenylbenzyl ketone oxime with ethyl acetate in a lithium diisopropylamine (LDA)/tetrahydrofuran (THF) system.[8] This reaction is a key step in a patented method for preparing Parecoxib.[8]
Materials and Reagents:
-
Phenylbenzyl ketone oxime
-
Ethyl acetate
-
Lithium diisopropylamine (LDA) in Tetrahydrofuran (THF) solution
-
Anhydrous reaction vessel
-
Magnetic stirrer
-
Apparatus for workup and purification (e.g., separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In an anhydrous reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylbenzyl ketone oxime in anhydrous tetrahydrofuran (THF).
-
Addition of Base: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Cyclization: Slowly add a solution of lithium diisopropylamine (LDA) in THF to the reaction mixture while maintaining the low temperature.
-
Addition of Acetyl Source: Following the deprotonation by LDA, add ethyl acetate dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at low temperature for a specified period, monitoring the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and perform an aqueous workup to separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by techniques such as column chromatography or recrystallization to yield pure 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol.[8]
Caption: Synthesis workflow for 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Precautionary Statements: Standard laboratory safety precautions should be observed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[7] Refer to the material safety data sheet (MSDS) for complete safety and handling information. This product is intended for research and development use only by technically qualified individuals.[7]
References
- 1. steroids suppliers UK [ukchemicalsuppliers.co.uk]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. ispstandards.com [ispstandards.com]
- 6. scbt.com [scbt.com]
- 7. 181696-73-1 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol AKSci 9524AA [aksci.com]
- 8. CN103172583A - Parecoxib preparation method - Google Patents [patents.google.com]
The Formation of Diphenyl-dihydroisoxazol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of diphenyl-dihydroisoxazol derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis. The document details the core reaction mechanisms, provides step-by-step experimental protocols, and presents a consolidated summary of quantitative data for a range of derivatives.
Introduction
Diphenyl-dihydroisoxazol derivatives, also known as diphenyl-isoxazolines, are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in the ring. This structural motif is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide spectrum of activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The synthesis of these derivatives is therefore a critical area of research in drug discovery and development. The two predominant and versatile methods for constructing the diphenyl-dihydroisoxazol core are the 1,3-dipolar cycloaddition of nitrile oxides with styrenes and the cyclocondensation of chalcones with hydroxylamine. This guide will delve into the mechanistic intricacies and practical execution of both methodologies.
Core Mechanisms of Formation
The formation of diphenyl-dihydroisoxazol derivatives is primarily achieved through two distinct and efficient synthetic strategies. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.
1,3-Dipolar Cycloaddition of Nitrile Oxides
This approach is a powerful tool for constructing the isoxazoline ring with high regioselectivity. The reaction proceeds via a [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile), typically a substituted styrene for the synthesis of diphenyl derivatives.
The nitrile oxide is a reactive intermediate and is generally generated in situ from a stable precursor. A common method involves the dehydration of α-nitroketones in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH), or the dehydrohalogenation of a hydroxamoyl halide, which is itself formed from the corresponding aldoxime.[1] The nitrile oxide then readily undergoes cycloaddition with the alkene to yield the 3,5-disubstituted dihydroisoxazol derivative. The regioselectivity of the reaction is governed by the electronic and steric properties of both the nitrile oxide and the alkene.
Cyclocondensation of Chalcones with Hydroxylamine
This widely used method involves the reaction of a diphenyl-substituted α,β-unsaturated ketone (a chalcone) with hydroxylamine, typically as hydroxylamine hydrochloride in the presence of a base. The reaction is believed to proceed through an initial Michael addition of the hydroxylamine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization of the resulting intermediate, where the hydroxyl group attacks the carbonyl carbon. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable dihydroisoxazol ring. The choice of base and solvent can influence the reaction rate and yield.[2][3]
Experimental Protocols
The following are generalized yet detailed protocols for the synthesis of diphenyl-dihydroisoxazol derivatives based on the two primary mechanisms.
Protocol for 1,3-Dipolar Cycloaddition of an α-Nitroketone with Styrene
This protocol is adapted from a procedure utilizing p-TsOH as a catalyst.[1]
Materials:
-
α-Benzoylnitromethane (or other substituted phenylnitroketone)
-
Styrene (or substituted styrene)
-
p-Toluenesulfonic acid (p-TsOH)
-
Acetonitrile (CH3CN)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of the α-nitroketone (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add the alkene (1.2 mmol) and p-toluenesulfonic acid (0.2 mmol).
-
The reaction mixture is stirred at 80 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure diphenyl-dihydroisoxazol derivative.[3]
-
The purified product is dried, and the yield is calculated. The product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and melting point analysis.
Protocol for Cyclocondensation of a Chalcone with Hydroxylamine
This protocol is a generalized procedure based on several reported methods.[2][4][5]
Materials:
-
1,3-Diphenylpropenone (Chalcone) or a substituted derivative
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium acetate or Potassium hydroxide
-
Ethanol
-
Glacial acetic acid (optional, can be used as a catalyst and solvent)[1][6]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
A mixture of the chalcone (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.02 mol) is taken in a round-bottom flask containing ethanol (25 mL).[2][4]
-
The reaction mixture is heated to reflux with constant stirring for 6-8 hours. The reaction progress is monitored by TLC.[2]
-
After completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water with stirring.[6][7]
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel, washed with cold water, and dried.[7]
-
The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure diphenyl-dihydroisoxazol derivative.[1]
-
The final product's purity is assessed, and it is characterized by determining its melting point and through spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Data Presentation: Synthesis of Diphenyl-Dihydroisoxazol Derivatives
The following tables summarize quantitative data for the synthesis of various diphenyl-dihydroisoxazol derivatives reported in the literature.
Table 1: Synthesis via 1,3-Dipolar Cycloaddition
| 3-Substituent | 5-Substituent | Dipolarophile | Nitrile Oxide Precursor | Catalyst/Conditions | Yield (%) | M.p. (°C) | Reference |
| Phenyl | Phenyl | Styrene | Benzaldoxime | NCS, Et3N | - | 73-74 | [8] |
| Phenyl | Phenyl | Styrene | α-Benzoylnitromethane | p-TsOH, 80°C | 90 | 75-76 | [1][8] |
| 4-Chlorophenyl | Phenyl | Styrene | 4-Chlorobenzaldoxime | - | - | 97-98 | [8] |
| 4-Bromophenyl | Phenyl | Styrene | 4-Bromobenzaldoxime | - | - | 97.5-98.5 | [8] |
| Phenyl | 4-(Trifluoromethyl)phenyl | 4-(Trifluoromethyl)styrene | Benzaldoxime | - | 33 | 142-143 | [8] |
Table 2: Synthesis via Chalcone Cyclocondensation
| Chalcone Substituents (Ar1-CO-CH=CH-Ar2) | Base/Solvent | Time (h) | Yield (%) | M.p. (°C) | Reference |
| Ar1=Phenyl, Ar2=Phenyl | NaOH / Ethanol | - | - | 73-74 | [8] |
| Ar1=3-Methoxyphenyl, Ar2=4-Methoxyphenyl | NaOAc / Ethanol | 6 | 84 | 269-270 | [9] |
| Ar1=3-Methoxyphenyl, Ar2=4-Bromophenyl | NaOAc / Ethanol | 6 | 85 | 294-295 | [9] |
| Ar1=Indol-3-yl, Ar2=Phenyl | NaOAc, AcOH / Ethanol | 8-10 | - | - | [6] |
| Ar1=Ferrocenyl, Ar2=4-Chlorophenyl | NaOAc / Ethanol | 8 | 84 | 158 | [10] |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of diphenyl-dihydroisoxazol derivatives.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. Bot Verification [rasayanjournal.co.in]
An In-depth Technical Guide on the Solubility and Stability of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL (CAS Number: 181696-73-1). This compound, also known as a Valdecoxib impurity, is a critical intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), Valdecoxib.[1][2][3] A thorough understanding of its physicochemical properties is paramount for process optimization, formulation development, and ensuring the quality and safety of the final active pharmaceutical ingredient (API).
While specific experimental quantitative data for this intermediate is limited in publicly accessible literature, this guide consolidates the available qualitative information, predicted properties, and provides detailed, adaptable experimental protocols for determining its solubility and stability profiles.
Core Physicochemical Properties
This compound is an off-white solid.[3] Its fundamental properties are summarized in the table below. It is important to note that much of the publicly available data is predicted and should be confirmed through empirical testing.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO₂ | [4] |
| Molecular Weight | 253.3 g/mol | [4] |
| CAS Number | 181696-73-1 | [4] |
| Appearance | Off-White Solid | [3] |
| Melting Point | 159 - 162 °C | [5] |
| Boiling Point (Predicted) | 401 °C | [3] |
| Density (Predicted) | 1.16 g/cm³ | [3] |
| pKa (Predicted) | 12.97 ± 0.60 | [3] |
Solubility Profile
The solubility of an API intermediate is a critical factor influencing its purification, handling, and potential for carry-over into the final drug substance. Current data indicates that this compound has limited solubility in common organic solvents.
| Solvent | Qualitative Solubility | Quantitative Data (mg/mL) |
| Chloroform | Slightly Soluble | Not available |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not available |
| Methanol | Slightly Soluble | Not available |
Note: "Slightly Soluble" is a qualitative term and requires experimental quantification for practical application.
Stability Profile
| Stability Aspect | Summary of Available Information |
| Long-Term Stability | No specific data available. General recommendation for storage is 2-8°C.[3] |
| Forced Degradation | No specific studies found. Forced degradation studies are necessary to identify potential degradation products under hydrolytic, oxidative, thermal, and photolytic stress. |
| Photostability | No specific data available. Photostability testing according to ICH Q1B guidelines is recommended. |
Experimental Protocols
To address the gap in quantitative data, the following detailed experimental protocols are provided. These are based on standard pharmaceutical industry practices and regulatory guidelines.
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of the compound in various solvents.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate buffer at various pH levels, methanol, ethanol, acetonitrile) in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 15,000 rpm for 20 minutes) followed by filtration through a solvent-resistant 0.22 µm filter.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
Protocol 2: Determination of Kinetic Solubility
This high-throughput method is useful for early-stage development to assess the solubility of a compound from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effect.
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 1.5-2 hours).
-
Precipitate Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The concentration at which precipitation is first observed is considered the kinetic solubility.
-
Quantification (Optional): Alternatively, filter the samples using a 96-well filter plate and analyze the filtrate concentration by HPLC-UV or LC-MS/MS.
Protocol 3: Stability-Indicating Method Development and Forced Degradation Studies
This protocol is designed to develop an analytical method that can separate the intact compound from its degradation products and to investigate its stability under stress conditions.
Methodology:
-
Method Development: Develop a stability-indicating HPLC method capable of resolving this compound from its potential degradation products and related substances from the synthetic process. A reverse-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Forced Degradation Studies: Expose solutions of the compound to the following stress conditions as per ICH Q1A(R2) guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Neutral Hydrolysis: Water at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B. A sample protected from light should be used as a control.
-
-
Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.
-
Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is free from any co-eluting degradation products.
-
Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.
Visualizations
To provide a clearer context for the role of this compound, the following diagrams illustrate its position in the synthesis of Valdecoxib and a general workflow for its stability testing.
References
- 1. sciencegate.app [sciencegate.app]
- 2. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound , 98% , 181696-73-1 - CookeChem [cookechem.com]
- 5. bmglabtech.com [bmglabtech.com]
The Rising Therapeutic Potential of Substituted Dihydroisoxazoles: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The dihydroisoxazole scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of substituted dihydroisoxazoles, focusing on their anticancer, antimicrobial, anti-inflammatory, and insecticidal properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological interactions to serve as a comprehensive resource for researchers in the field.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Substituted dihydroisoxazoles have shown significant promise as anticancer agents, with numerous studies reporting potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways crucial for cancer cell survival and proliferation.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various substituted dihydroisoxazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| DHI1 (4a) | 3-(4-bromophenyl), 5-(1-methyl-1H-indol-3-yl) | Jurkat (Leukemia) | 21.83 ± 2.35 | [1] |
| HL-60 (Leukemia) | 19.14 ± 0.18 | [2][1] | ||
| 4b | 3-(4-fluorophenyl), 5-(1-methyl-1H-indol-3-yl) | Jurkat (Leukemia) | < 7 | [2] |
| HL-60 (Leukemia) | < 7 | [2] | ||
| HCT-116 (Colon) | < 7 | [2] | ||
| HeLa (Cervical) | < 7 | [2] | ||
| A549 (Lung) | < 7 | [2] | ||
| A2780 (Ovarian) | < 7 | [2] | ||
| 4c | 3-(4-methoxyphenyl), 5-(1-methyl-1H-indol-3-yl) | Jurkat (Leukemia) | 22.3 ± 3.7 | [2][1] |
| 4e | 3-(3,4,5-trimethoxyphenyl), 5-(1-methyl-1H-indol-3-yl) | Jurkat (Leukemia) | 7.2 | [2] |
| HL-60 (Leukemia) | 7.8 | [2] | ||
| Indole-isoxazole 5a | Indole-3-isoxazole-5-(3,4,5-trimethoxy)phenylcarboxamide | Huh7 (Liver) | 0.7 | [3][4] |
| Indole-isoxazole 5r | Indole-3-isoxazole-5-(4-pyridyl)carboxamide | HepG2 (Liver) | 1.5 | [3] |
| Bis-isoxazole 14g | Pyridinyl substituted bis-isoxazole benzothiazole | MCF-7 (Breast) | 0.041 ± 0.0078 | |
| A549 (Lung) | 0.023 ± 0.0056 | |||
| DU-145 (Prostate) | 0.65 ± 0.064 | |||
| MDA-MB-231 (Breast) | 0.07 ± 0.0091 |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted dihydroisoxazole compounds
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5][6]
-
Compound Treatment: Prepare serial dilutions of the dihydroisoxazole compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[5][7]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C.[2][5]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Workflow Diagram
Antimicrobial Activity: A Broad Spectrum of Inhibition
Substituted dihydroisoxazoles have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected dihydroisoxazole derivatives against various microbial strains.
| Compound ID | Substituents | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 1 | 3-(2-chlorophenyl)-5-phenyl | Staphylococcus aureus | 12.5 | |
| Bacillus subtilis | 25 | |||
| Escherichia coli | 50 | |||
| Pseudomonas aeruginosa | 50 | |||
| Compound 2 | 3-(4-chlorophenyl)-5-phenyl | Staphylococcus aureus | 6.25 | |
| Bacillus subtilis | 12.5 | |||
| Escherichia coli | 25 | |||
| Pseudomonas aeruginosa | 25 | |||
| Compound 3 | 3,5-diphenyl | Candida albicans | 25 | |
| Aspergillus niger | 50 | |||
| Compound 7a | 3-(3,4-dialkoxyphenyl)-6-aryl-triazolo-thiadiazine | Staphylococcus aureus | 1.56 | [9] |
| Escherichia coli | 1.56 | [9] | ||
| Compound 7b | 3-(3,4-dialkoxyphenyl)-6-aryl-triazolo-thiadiazine | Staphylococcus aureus | 1.56 | [9] |
| Escherichia coli | 1.56 | [9] | ||
| Compound 7i | 3-(3,4-dialkoxyphenyl)-6-aryl-triazolo-thiadiazine | Staphylococcus aureus | 1.56 | [9] |
| Escherichia coli | 1.56 | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Substituted dihydroisoxazole compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the dihydroisoxazole compounds in the broth medium directly in the microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
MIC Determination Workflow
Anti-inflammatory Activity: Modulation of Key Signaling Pathways
Certain substituted dihydroisoxazoles have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. This activity is often assessed through their ability to inhibit the production of pro-inflammatory mediators like TNF-α and IL-6, and enzymes like cyclooxygenase-2 (COX-2).
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro anti-inflammatory activity of selected isoxazole derivatives.
| Compound ID | Assay | IC50 (µM) | Reference |
| UA-1 | NO Inhibition (RAW 264.7 cells) | 2.2 ± 0.4 | [12] |
| Thiazoline-2-thione 4d | BSA Denaturation | 21.9 µg/mL | [13] |
| Thiazoline-2-thione 3c | BSA Denaturation | 31.7 µg/mL | [13] |
| Celecoxib | COX-2 Inhibition | 0.45 | [14] |
Signaling Pathway: Inhibition of NF-κB and MAPK Pathways
Substituted dihydroisoxazoles can exert their anti-inflammatory effects by interfering with the activation of the NF-κB and MAPK signaling pathways. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of pro-inflammatory genes. Dihydroisoxazole derivatives can inhibit these pathways at various points, leading to a reduction in the inflammatory response.
Inhibition of Inflammatory Pathways
Experimental Protocol: Formaldehyde-Induced Paw Edema in Rats
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Wistar albino rats
-
Formalin solution (2.5% or 5%)
-
Substituted dihydroisoxazole compounds
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide rats into groups: control, formalin-treated, and compound-treated groups.
-
Compound Administration: Administer the dihydroisoxazole compounds orally or intraperitoneally to the treatment groups.
-
Induction of Edema: After a specific time, inject formalin solution into the sub-plantar region of the right hind paw of the rats.[9][15]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals after formalin injection (e.g., 0, 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema in the compound-treated groups compared to the formalin-treated group.
Insecticidal Activity: Targeting the Nervous System of Pests
Several dihydroisoxazole derivatives have been identified as potent insecticides, primarily targeting the nervous system of insects. A key molecular target for some of these compounds is the ryanodine receptor (RyR), a calcium release channel crucial for muscle function.
Quantitative Insecticidal Activity Data
The following table shows the lethal concentration (LC50) values of selected dihydroisoxazole derivatives against common insect pests.
| Compound ID | Substituents | Insect Species | LC50 (mg/L) | Reference |
| Compound 3b | N-phenylamide isoxazoline | Plutella xylostella | 0.06 | [16] |
| Compound 3f | N-phenylamide isoxazoline | Plutella xylostella | 0.07 | [16] |
| Compound L17 | Isoxazoline containing acylhydrazine | Spodoptera frugiperda | 0.489 | [17] |
| Compound L35 | Isoxazoline derivative | Spodoptera frugiperda | 1.69 | [18] |
| M31 | Isoxazoline with benzamide | Plutella xylostella | 0.135 | [19] |
| Ostrinia furnacalis | 0.697 | [19] |
Experimental Protocol: Ryanodine Receptor Binding Assay
This assay is used to determine if a compound interacts with the ryanodine receptor.
Materials:
-
Insect muscle microsomes (source of RyRs)
-
[3H]-Ryanodine (radiolabeled ligand)
-
Substituted dihydroisoxazole compounds
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Microsome Preparation: Isolate microsomes from insect muscle tissue.
-
Binding Reaction: Incubate the microsomes with a constant concentration of [3H]-ryanodine and varying concentrations of the test compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace [3H]-ryanodine from the receptors and calculate its binding affinity (e.g., Ki or IC50).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. 2.7.2. Assessment of formalin-induced paw oedema [bio-protocol.org]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. KoreaMed [koreamed.org]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Specific cleavage of chromosomal and plasmid DNA strands in gram-positive and gram-negative bacteria can be detected with nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ryanodine receptor - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Review of 3,4-Diphenyl-4,5-dihydroisoxazole Compounds: Synthesis, Biological Activity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of 3,4-diphenyl-4,5-dihydroisoxazole compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. This document outlines their synthesis, physicochemical properties, and diverse biological activities, with a focus on their potential as antimicrobial and anticancer agents. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate further research and development in this area.
Synthesis of 3,4-Diphenyl-4,5-dihydroisoxazole Compounds
The principal synthetic route to 3,4-diphenyl-4,5-dihydroisoxazoles is the [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. This reaction typically involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a dipolarophile, such as an alkene.
General Synthetic Pathway: [3+2] Cycloaddition
The most common approach involves the reaction of a substituted benzaldoxime with an oxidizing agent to form a transient benzonitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with a styrene derivative.
Caption: General synthetic scheme for 3,4-diphenyl-4,5-dihydroisoxazole.
Detailed Experimental Protocol: Synthesis of 3,4-Diphenyl-4,5-dihydroisoxazole
This protocol outlines the synthesis of the parent compound, 3,4-diphenyl-4,5-dihydroisoxazole, via a 1,3-dipolar cycloaddition reaction.
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Styrene
-
N-Chlorosuccinimide (NCS) or Chloramine-T
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Oxime Formation:
-
Dissolve benzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., NaOH or sodium acetate) to the solution.[1]
-
Stir the reaction mixture at room temperature until the aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Extract the resulting benzaldoxime and purify by recrystallization or column chromatography.
-
-
Nitrile Oxide Generation and Cycloaddition:
-
Dissolve the purified benzaldoxime (1 equivalent) and styrene (1.2 equivalents) in a chlorinated solvent like DCM.
-
To this solution, add a solution of an oxidizing agent such as NCS or Chloramine-T (1.1 equivalents) in the same solvent, often in the presence of a base like triethylamine to facilitate the in situ generation of benzonitrile oxide.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure 3,4-diphenyl-4,5-dihydroisoxazole.[1]
-
Physicochemical and Spectroscopic Data
The synthesized 3,4-diphenyl-4,5-dihydroisoxazole and its derivatives are typically characterized by their melting points and spectroscopic data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 3,4-Diphenyl-4,5-dihydroisoxazole | C₁₅H₁₃NO | 223.27 | - | - | [2] |
| 3,5-Diphenyl-4,5-dihydroisoxazole | C₁₅H₁₃NO | 223.27 | 75-76 | 53 |
Spectroscopic Data for 3,5-Diphenyl-4,5-dihydroisoxazole (as a closely related example):
-
¹H NMR (400 MHz, CDCl₃): δ = 7.71–7.42 (m, 10 H, Ar-H), 5.77–5.73 (m, 1 H, 5-H), 3.83–3.76 (m, 1 H, 4-H), 3.39–3.32 (m, 1 H, 4-H).
-
¹³C NMR (100 MHz, CDCl₃): δ = 156.1, 140.9, 130.1, 129.4, 128.7, 128.2, 126.7, 125.9, 82.5, 43.2.
Biological Activities and Therapeutic Potential
3,4-Diphenyl-4,5-dihydroisoxazole compounds have demonstrated a range of biological activities, with antimicrobial and anticancer properties being the most prominent.
Antimicrobial Activity
Various derivatives of 4,5-dihydroisoxazole have been screened for their activity against a panel of pathogenic bacteria and fungi.[3][4] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Table of Antimicrobial Activity Data for Isoxazole Derivatives:
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 5-(4-chlorophenyl)-3-phenyl-4,5-dihydroisoxazole | Staphylococcus aureus | >100 | |
| 5-(4-chlorophenyl)-3-phenyl-4,5-dihydroisoxazole | Escherichia coli | >100 | |
| 3-(4-bromophenyl)-5-(4-chlorophenyl)-4,5-dihydroisoxazole | Staphylococcus aureus | >100 | |
| 3-(4-bromophenyl)-5-(4-chlorophenyl)-4,5-dihydroisoxazole | Escherichia coli | >100 | |
| Hydroxyphenyl-thiazolyl-coumarin hybrids | Pseudomonas aeruginosa | 15.62–31.25 | [5] |
| Hydroxyphenyl-thiazolyl-coumarin hybrids | Enterococcus faecalis | 15.62–31.25 | [5] |
| Hydroxyphenyl-thiazolyl-coumarin hybrids | Staphylococcus aureus | 62.5–125 | [5] |
| Hydroxyphenyl-thiazolyl-coumarin hybrids | Candida albicans | 15.62 | [5] |
Anticancer Activity
The anticancer potential of 3,4-diaryl-4,5-dihydroisoxazole derivatives has been investigated against various cancer cell lines. Their mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]
Table of Anticancer Activity Data for 3,4-Diaryl-isoxazole Analogues:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3,4-diaryl-5-aminoisoxazole (11a) | Five human cancer cell lines | low micromolar | [6] |
| 3,4-diaryl-5-aminoisoxazole (13a) | Five human cancer cell lines | low micromolar | [6] |
| 3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)isoxazole (13e) | NCI-H522 (Lung) | 0.023 | [7] |
| Isoxazole-based tubulin inhibitor (2j) | HeLa (Cervical) | - | [8] |
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with a known antibiotic) and a negative control (microorganism in broth only). Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: MTT Assay for Cell Viability
Caption: Workflow for MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3,4-diphenyl-4,5-dihydroisoxazole compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mechanism of Action: Signaling Pathway Modulation
The biological effects of 3,4-diphenyl-4,5-dihydroisoxazole compounds are often attributed to their interaction with key cellular signaling pathways, such as the NF-κB and MAPK pathways, and their ability to interfere with microtubule dynamics.
Inhibition of Tubulin Polymerization
Several diaryl isoxazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis in cancer cells.[6][8]
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Modulation of NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are crucial regulators of inflammation and cell survival. Some studies suggest that isoxazole derivatives can modulate these pathways, contributing to their anti-inflammatory and anticancer effects. The exact mechanism of how 3,4-diphenyl-4,5-dihydroisoxazole compounds interact with these pathways is an active area of research.
Caption: Hypothetical modulation of NF-κB and MAPK pathways.
Conclusion and Future Directions
3,4-Diphenyl-4,5-dihydroisoxazole compounds represent a promising scaffold for the development of novel therapeutic agents. Their straightforward synthesis and amenability to structural modification allow for the creation of diverse chemical libraries for biological screening. The demonstrated antimicrobial and anticancer activities, particularly the inhibition of tubulin polymerization, highlight their potential in drug discovery.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the phenyl rings to optimize potency and selectivity.
-
Detailed Mechanistic Investigations: Elucidating the precise molecular targets and the detailed mechanisms by which these compounds modulate signaling pathways.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of lead compounds in animal models of disease.
-
Development of Drug Delivery Systems: Enhancing the bioavailability and targeted delivery of promising candidates.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of 3,4-diphenyl-4,5-dihydroisoxazole compounds and unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,4-Diphenyl-4,5-dihydroisoxazole | C15H13NO | CID 14437027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4,5-Dihydroisoxazoles: testing of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol (CAS No. 181696-73-1). Primarily recognized as a key synthetic intermediate in the production of the selective COX-2 inhibitor, Valdecoxib, and identified as an impurity in Parecoxib, this heterocyclic compound plays a crucial role in the landscape of anti-inflammatory drug development. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and situates its significance within the broader context of the development of diarylisoxazole-based pharmaceuticals.
Introduction
This compound, a substituted isoxazoline derivative, emerged from the extensive research efforts in the late 20th century to develop a new class of anti-inflammatory drugs with improved safety profiles over traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its discovery is intrinsically linked to the development of Valdecoxib, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This guide will delve into the historical context of its first synthesis and its pivotal role as a precursor in the manufacturing of a blockbuster drug.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. These data are compiled from various chemical supplier databases and publicly available information.
| Property | Value | Source |
| CAS Number | 181696-73-1 | Various Chemical Suppliers |
| Molecular Formula | C₁₆H₁₅NO₂ | Various Chemical Suppliers |
| Molecular Weight | 253.3 g/mol | Various Chemical Suppliers |
| Appearance | Off-White Solid | [1] |
| Boiling Point | 401 °C | [1] |
| Density | 1.16 g/cm³ | [1] |
| Flash Point | 196 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Discovery and Historical Context
The discovery of this compound is a direct consequence of the intensive research and development programs at pharmaceutical companies in the 1990s aimed at discovering selective COX-2 inhibitors. The seminal work by Talley et al. on the synthesis of a novel class of 3,4-diarylisoxazoles as potent and selective COX-2 inhibitors led to the identification of Valdecoxib.[2] Within this synthetic pathway, this compound (referred to in the paper as 5-hydroxy-5-methyl-3,4-diphenylisoxazoline) was created as a crucial intermediate.[3]
Its significance lies in its role as the immediate precursor to the core isoxazole structure of Valdecoxib. The development of an efficient synthesis for this intermediate was paramount to the large-scale production of the final drug. Furthermore, its identification as "Parecoxib Impurity U" underscores its importance in the quality control and regulatory aspects of the related pro-drug, Parecoxib.[1]
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from the supporting information of the publication by Talley et al. in the Journal of Medicinal Chemistry.[3]
Synthesis of Deoxybenzoin Oxime (Precursor)
-
Materials: Deoxybenzoin, hydroxylamine hydrochloride, sodium acetate trihydrate, absolute ethanol, water.
-
Procedure:
-
A solution of deoxybenzoin (407.4 g, 2.076 mol) in 2000 mL of absolute ethanol and 600 mL of H₂O is prepared.
-
To this solution, add hydroxylamine hydrochloride (288 g, 4.15 mol) and sodium acetate trihydrate (564 g, 4.15 mol).
-
The resulting solution is warmed to reflux for 2 hours.
-
The reaction mixture is then diluted with 1000 mL of 30% aqueous ethanol and allowed to cool to room temperature.
-
Crystals of pure deoxybenzoin oxime form upon cooling and are isolated by filtration and air-dried.
-
-
Yield: 415.4 g (95%) of pure deoxybenzoin oxime.[3]
Synthesis of 5-Hydroxy-5-methyl-3,4-diphenylisoxazoline
-
Materials: Deoxybenzoin oxime, anhydrous tetrahydrofuran (THF), n-butyllithium (10 M), ethyl acetate.
-
Procedure:
-
A solution of deoxybenzoin oxime (300.0 g, 1.42 mol) is dissolved in 720 mL of anhydrous THF and cooled to -20 °C in a dry ice/methanol bath.
-
The solution is then treated with n-butyllithium (10 M, 305 mL, 3.053 mol) over a period of 0.5 hours.
-
Following the addition of n-butyllithium, ethyl acetate (278 mL, 2.84 mol) is added.
-
The reaction is stirred for 16 hours at 20 °C.
-
The reaction mixture is then poured into a solution of saturated aqueous ammonium chloride (2 L).
-
The aqueous layer is extracted with ethyl acetate (2 x 1 L).
-
The combined organic layers are washed with saturated aqueous sodium chloride (2 x 1 L), dried over magnesium sulfate, and concentrated in vacuo to yield the crude product.
-
-
Purification: The crude product can be used in the next step without further purification.
Role in Valdecoxib Synthesis and Lack of Independent Biological Activity
As established, the primary significance of this compound is its role as a key intermediate in the synthesis of Valdecoxib. There is no substantial evidence in the scientific literature to suggest that this compound possesses inherent biological activity or has been investigated for its pharmacological effects independently of its role as a precursor. Its chemical structure is designed to be readily converted to the final active pharmaceutical ingredient.
Valdecoxib, its ultimate product, is a potent and selective inhibitor of the COX-2 enzyme.[4] The mechanism of action of Valdecoxib involves the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[5] The sulfonamide group of Valdecoxib is crucial for its selective binding to the COX-2 active site.[6] Therefore, any "biological relevance" of this compound is indirect, stemming from its efficient conversion to this clinically important anti-inflammatory agent.
Visualizations
Synthetic Pathway to Valdecoxib
The following diagram illustrates the pivotal position of this compound in the synthesis of Valdecoxib.
Caption: Synthetic route to Valdecoxib highlighting the intermediate role of the target compound.
Experimental Workflow for Synthesis
This diagram outlines the key steps in the laboratory synthesis of this compound.
Caption: Step-by-step workflow for the synthesis of the target compound.
Conclusion
This compound holds a significant, albeit supporting, role in the history of modern pharmacology. Its discovery and the development of its synthesis were critical milestones in bringing the selective COX-2 inhibitor Valdecoxib to the market. While it does not possess independent biological activity of note, its chemistry is a cornerstone of the manufacturing process for a clinically important anti-inflammatory drug. This guide has provided a detailed account of its properties, history, and synthesis, offering valuable insights for professionals in the fields of chemical research and drug development.
References
- 1. Valdecoxib synthesis - chemicalbook [chemicalbook.com]
- 2. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol, a key intermediate in the preparation of the selective COX-2 inhibitor, Valdecoxib. The synthesis is achieved through a [3+2] cycloaddition reaction between benzonitrile oxide, generated in situ from benzaldoxime, and the lithium enolate of phenylacetone. This methodology offers a reliable route to obtaining the desired 5-hydroxy-5-methyl-substituted isoxazoline.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a crucial precursor for the synthesis of Valdecoxib. The 4,5-dihydroisoxazole (isoxazoline) core is a versatile pharmacophore present in numerous biologically active molecules. The synthesis protocol detailed herein is based on the established 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered heterocyclic rings.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 181696-73-1 |
| Molecular Formula | C₁₆H₁₅NO₂ |
| Molecular Weight | 253.30 g/mol |
| Appearance | Off-White Solid |
Table 2: Expected Spectroscopic Data
| Technique | Expected Chemical Shifts (ppm) |
| ¹H NMR (CDCl₃) | δ 7.2-7.6 (m, 10H, Ar-H), 4.5-5.0 (s, 1H, -OH), 3.5-4.0 (d, 1H, CH), 1.5-2.0 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ 155-160 (C=N), 125-140 (Ar-C), 95-105 (C-O), 75-85 (C-OH), 50-60 (CH), 20-30 (CH₃) |
| IR (KBr) | ν (cm⁻¹) 3400-3200 (O-H), 3100-3000 (Ar C-H), 1600-1580 (C=N), 1490-1450 (Ar C=C) |
Note: The spectroscopic data are estimated based on typical values for similar 4,5-dihydroisoxazole structures and may vary slightly.
Experimental Protocols
This synthesis involves three main stages: the preparation of benzaldoxime, the synthesis of phenylacetone, and the final cycloaddition reaction to yield the target compound.
Part 1: Synthesis of Benzaldehyde Oxime (Precursor 1)
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Glacial acetic acid
Procedure:
-
In a fume hood, dissolve sodium hydroxide (3.5 g) in deionized water (30 mL) in a 100 mL conical flask equipped with a magnetic stirrer.
-
Cool the solution to room temperature.
-
Add benzaldehyde (5.1 mL) and hydroxylamine hydrochloride (4.2 g) portion-wise over 10-15 minutes with vigorous stirring. The reaction is exothermic.
-
After the addition is complete, continue stirring for an additional 30 minutes. The solution should become homogeneous.
-
Neutralize the reaction mixture with glacial acetic acid.
-
Extract the organic layer with diethyl ether (2 x 30 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain benzaldehyde oxime as an oil.
Part 2: Synthesis of Phenylacetone (Precursor 2)
Note: Several methods exist for the synthesis of phenylacetone. One common laboratory method is provided below. Ensure all safety precautions are followed.
Materials:
-
Benzyl chloride
-
Sodium cyanide (NaCN)
-
Ethanol
-
Water
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
Procedure:
-
Preparation of Benzyl Cyanide: In a round-bottom flask, dissolve sodium cyanide in water and add ethanol. To this solution, add benzyl chloride dropwise with stirring. Heat the mixture to reflux for 4-6 hours. After cooling, extract the benzyl cyanide with diethyl ether. Wash the ether layer with water and brine, dry over anhydrous sodium sulfate, and remove the ether by distillation. Purify the benzyl cyanide by vacuum distillation.
-
Hydrolysis of Benzyl Cyanide to Phenylacetic Acid: Reflux the benzyl cyanide with a mixture of sulfuric acid and water for 2-3 hours. After cooling, the phenylacetic acid will crystallize. Collect the crystals by filtration and wash with cold water.
-
Conversion of Phenylacetic Acid to Phenylacetone: A common method involves the reaction of phenylacetic acid with acetic anhydride and sodium acetate. Mix phenylacetic acid with an excess of acetic anhydride and sodium acetate. Heat the mixture to reflux for several hours. After cooling, carefully add water to hydrolyze the excess acetic anhydride. Extract the phenylacetone with an organic solvent, wash the organic layer, dry it, and purify by vacuum distillation.
Part 3: Synthesis of this compound
This part of the protocol is adapted from the work of Scilimati and coworkers for the synthesis of Valdecoxib analogues.
Materials:
-
Phenylacetone (from Part 2)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde oxime (from Part 1)
-
N-Chlorosuccinimide (NCS)
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Generation of the Lithium Enolate of Phenylacetone:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve freshly distilled diisopropylamine in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe.
-
Stir the mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Slowly add a solution of phenylacetone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
-
In situ Generation of Benzonitrile Oxide and Cycloaddition:
-
In a separate flask, dissolve benzaldehyde oxime (1.2 equivalents) in anhydrous THF.
-
Add N-chlorosuccinimide (1.2 equivalents) to the benzaldoxime solution and stir at room temperature for 30 minutes to form the corresponding hydroximoyl chloride.
-
Cool this mixture to 0 °C and slowly add triethylamine (1.5 equivalents) to generate the benzonitrile oxide in situ.
-
Slowly transfer the freshly prepared enolate solution from step 1 via cannula to the flask containing the benzonitrile oxide at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as an off-white solid.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the overall synthetic pathway for this compound.
Caption: Synthetic route to the target compound.
Reaction Mechanism
The core of the synthesis is a [3+2] cycloaddition reaction. The diagram below outlines the key steps of this transformation.
Caption: Mechanism of the key cycloaddition step.
Application Notes and Protocols for the Quantification of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL is a heterocyclic compound belonging to the isoxazoline class. Isoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anti-inflammatory, analgesic, and anticancer properties. Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies during the drug development process.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in a biological matrix (plasma) using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The described method is based on established analytical methodologies for structurally similar isoxazoline derivatives and offers a robust framework for researchers.
Analytical Method: Quantification by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and specificity.
Principle
The method involves the extraction of this compound and an internal standard (IS) from plasma samples, followed by chromatographic separation on a reverse-phase HPLC column. The separated analytes are then detected and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol: Bioanalytical Method for Plasma Samples
This protocol outlines the procedure for the extraction and quantification of this compound in plasma.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended (e.g., deuterated this compound). If not available, a compound with similar physicochemical properties can be used.
-
Blank plasma (human or animal, with appropriate anticoagulant like EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
2. Instrumentation
-
HPLC system capable of gradient elution
-
Reverse-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Microcentrifuge
-
Vortex mixer
3. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples.[1]
-
Label microcentrifuge tubes for each sample, standard, and quality control.
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into the appropriately labeled tube.
-
Add 10 µL of internal standard working solution to each tube (except for blank samples).
-
Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix all tubes for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 20 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the clear supernatant to HPLC vials for analysis.
4. HPLC-MS/MS Conditions
The following are representative starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| HPLC System | |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 | |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Capillary Voltage | 3.0 kV |
5. MRM Transitions
The specific MRM transitions (precursor ion → product ion) and collision energies must be determined by infusing a standard solution of this compound and the internal standard into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Data Presentation: Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability. The following table summarizes typical acceptance criteria for method validation based on regulatory guidelines.
| Parameter | Acceptance Criteria |
| Linearity | The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Accuracy and Precision | The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ). This should be evaluated at a minimum of three concentrations (low, mid, high). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The analyte signal should be at least 5 times the signal of a blank sample. |
| Selectivity | No significant interfering peaks should be observed at the retention times of the analyte and IS in blank matrix samples from at least six different sources. |
| Matrix Effect | The ion suppression or enhancement due to matrix components should be consistent and reproducible. The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Recovery | The extraction efficiency of the analyte and IS from the biological matrix. Recovery should be consistent and precise. |
| Stability | The analyte should be stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage stability, and post-preparative stability). |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various organic molecules, particularly pharmacologically active compounds. Its structure, featuring a dihydroisoxazole core with phenyl and methyl substituents, and a hydroxyl group at the 5-position, makes it a key precursor for the formation of stable aromatic isoxazole rings. This document provides detailed application notes and experimental protocols for its use in organic synthesis. The primary application highlighted is its role as an intermediate in the synthesis of substituted isoxazoles, which are core structures in several non-steroidal anti-inflammatory drugs (NSAIDs).
Application Notes
Precursor to Substituted Isoxazoles
The principal application of this compound is its conversion to the corresponding 3,4-diphenylisoxazole derivative through a dehydration reaction. This transformation is significant as the 3,4-diarylisoxazole moiety is a key pharmacophore in a class of selective COX-2 inhibitors.
Key Advantages:
-
Direct Precursor: It serves as a direct precursor to 5-methyl-3,4-diphenylisoxazole, a core component of various therapeutic agents.
-
Versatility: The resulting isoxazole can be further functionalized, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
-
Established Chemistry: The dehydration of the hydroxyisoxazoline to the corresponding isoxazole is a well-established and high-yielding transformation.[1]
Intermediate in the Synthesis of COX-2 Inhibitors
This compound is a known intermediate in the synthesis of Valdecoxib and its prodrug, Parecoxib.[2] Valdecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The synthesis involves the dehydration of the dihydroisoxazolol to form the stable isoxazole ring, which is a critical step in constructing the final drug molecule.[1]
Experimental Protocols
Protocol 1: Dehydration of this compound to 5-Methyl-3,4-diphenylisoxazole
This protocol describes the conversion of this compound to 5-Methyl-3,4-diphenylisoxazole, a key step in the synthesis of more complex molecules. The reaction proceeds via a base-catalyzed dehydration/aromatization.[1]
Materials:
-
This compound
-
Base (e.g., Sodium Hydroxide, Potassium Hydroxide)
-
Solvent (e.g., Ethanol, Methanol)
-
Distilled water
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in a suitable alcoholic solvent (e.g., ethanol) in a round-bottom flask.
-
Add an aqueous solution of a base (e.g., 2M NaOH) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-Methyl-3,4-diphenylisoxazole.[1]
Data Presentation
The following table summarizes the yields for the synthesis of various 3-aryl-5-methyl-4-phenylisoxazoles from their corresponding 5-hydroxy-2-isoxazoline precursors, demonstrating the general efficiency of the dehydration/aromatization reaction.[1]
| Entry | Aryl Group | Reaction Time | Yield (%) |
| 1 | Phenyl | 1 h | 80 |
| 2 | Mesityl | 15 min | 50 |
| 3 | 5-chloro-2-furyl | 1 h | 60 |
| 4 | 2,4,6-trimethoxyphenyl | 2 h | 74 |
| 5 | 3-chloro-2,4,6-trimethoxyphenyl | 2 h | 75 |
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic utility of this compound.
Caption: Workflow for the dehydration of the starting material.
References
Application Notes and Protocols: 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol as a Precursor for Valdecoxib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of the selective COX-2 inhibitor, Valdecoxib, utilizing 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol as a key intermediate. The following sections outline the synthetic pathway, experimental procedures, and relevant data to facilitate the replication and optimization of this process in a research and development setting.
Introduction
Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 3,4-diarylisoxazole class.[1] An efficient synthetic route to Valdecoxib involves the use of this compound as a crucial precursor. This intermediate undergoes a two-step transformation involving sulfonation followed by amination to yield the final active pharmaceutical ingredient.[2][3] This document provides a comprehensive guide to this synthetic approach.
Synthetic Pathway Overview
The synthesis of Valdecoxib from this compound is a two-stage process. The first stage involves the sulfonation of the precursor, followed by amination of the resulting sulfonyl derivative. The precursor itself is synthesized from deoxybenzoin.
Caption: Synthetic pathway for Valdecoxib.
Data Presentation
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) |
| This compound | C₁₆H₁₅NO₂ | 253.30 | Off-White Solid | - |
| Valdecoxib | C₁₆H₁₄N₂O₃S | 314.36 | White crystalline powder | 160 - 162[4] |
Table 2: Key Reaction Parameters and Yields
| Reaction Step | Key Reagents | Temperature (°C) | Duration | Yield (%) | Purity (HPLC) |
| Deoxybenzoin to Deoxybenzoin Oxime | Hydroxylamine HCl, Sodium Acetate | Reflux | 2 h | ~95% | - |
| Deoxybenzoin Oxime to Precursor | n-Butyllithium, Ethyl Acetate | -20 to 0 | 1 h | Not explicitly reported | - |
| Precursor to Valdecoxib (Sulfonation) | Chlorosulfonic Acid | 25 - 60 | 1.5 h | 94% (for related isoxazole)[2] | >99% (for sulfonic acid salt)[3] |
| Sulfonyl intermediate to Valdecoxib (Amination) | Aqueous Ammonia | 25 - 35 | 2 h | - | >99% |
Experimental Protocols
Protocol 1: Synthesis of this compound (Precursor)
This protocol is adapted from the synthesis of related isoxazoline derivatives.[2]
Workflow:
Caption: Workflow for Precursor Synthesis.
Materials:
-
Deoxybenzoin oxime
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve deoxybenzoin oxime in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add two equivalents of n-butyllithium solution while maintaining the temperature below -15 °C.
-
After the addition is complete, allow the reaction mixture to warm to 0 °C.
-
Slowly add one equivalent of ethyl acetate, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane).[5]
Protocol 2: Synthesis of Valdecoxib from this compound
This protocol is a two-step, one-pot synthesis adapted from literature procedures.[2][3]
Workflow:
Caption: Workflow for Valdecoxib Synthesis.
Materials:
-
This compound
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous ammonia (NH₄OH)
-
Purified water
-
Ethyl acetate
-
Petroleum ether
-
Isopropyl alcohol (IPA)
Procedure:
Step 1: Sulfonation
-
In a suitable reactor, carefully add chlorosulfonic acid.
-
Maintain the temperature at 25 °C and slowly add the this compound precursor. Control the addition rate to keep the internal temperature around 28-30 °C.[2]
-
After the addition is complete, stir the mixture at 30 °C for 30 minutes.
-
Heat the reaction mixture to 60 °C for 1 hour.[2]
-
Monitor the reaction progress by TLC (Developing agent: ethyl acetate: petroleum ether = 1:10).[2]
-
Once the reaction is complete, cool the mixture to 25 °C.
-
Carefully dilute the reaction mixture with dichloromethane.
-
In a separate vessel, prepare a mixture of purified water and dichloromethane and cool it to below 20 °C.
-
Slowly add the reaction mixture to the cooled water/dichloromethane mixture, ensuring the temperature does not exceed 20 °C.[2]
-
Separate the organic layer and wash it with purified water.
Step 2: Amination
-
To the dichloromethane solution from the previous step, add aqueous ammonia dropwise while maintaining the temperature at 25 °C.[2]
-
After the addition, stir the mixture for 30 minutes at 25 °C, then heat to 35 °C for 1.5-2 hours.[2]
-
Monitor the reaction by TLC (Developing agent: ethyl acetate: petroleum ether = 1:1).[2]
-
Upon completion, add ethyl acetate and perform a liquid-liquid extraction.
-
Wash the combined organic phases with purified water.
-
Concentrate the organic phase under reduced pressure.
-
Recrystallize the crude product from a mixture of isopropyl alcohol and water to obtain pure Valdecoxib.[5]
Characterization Data (Valdecoxib)
-
¹H NMR: Spectral data for Valdecoxib can be found in various chemical databases.[6]
-
¹³C NMR: As with ¹H NMR, ¹³C NMR data for Valdecoxib is publicly available.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of Valdecoxib (314.36 g/mol ) can be observed.[4]
-
IR Spectroscopy: Characteristic peaks for the sulfonamide and isoxazole functional groups are expected.
Safety Precautions
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
n-Butyllithium is a pyrophoric reagent. Handle under an inert atmosphere and away from sources of ignition.
-
Organic solvents are flammable. Use in a well-ventilated area and away from open flames.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
These protocols and data provide a solid foundation for the synthesis of Valdecoxib using this compound as a precursor. Researchers are encouraged to adapt and optimize these methods for their specific laboratory conditions and scale.
References
- 1. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valdecoxib synthesis - chemicalbook [chemicalbook.com]
- 3. WO2005085218A1 - A novel process for preparing valdecoxib - Google Patents [patents.google.com]
- 4. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103172583A - Parecoxib preparation method - Google Patents [patents.google.com]
- 6. Valdecoxib(181695-72-7) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for 1,3-Dipolar Cycloaddition of Nitrile Oxides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkenes. The primary focus is on a green and efficient method utilizing Oxone® and sodium chloride for the oxidation of aldoximes. Additionally, data from a mechanochemical approach is presented for comparison.
Introduction
The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a powerful and atom-economical reaction for the synthesis of isoxazolines, which are important structural motifs in many biologically active compounds and versatile intermediates in organic synthesis. The in situ generation of nitrile oxides from stable precursors like aldoximes avoids the handling of these potentially unstable intermediates. This document outlines a robust and environmentally friendly protocol using Oxone® and NaCl, which offers a broad substrate scope for both aliphatic and aromatic aldoximes.
Data Presentation
The following tables summarize the quantitative data for the 1,3-dipolar cycloaddition of various in situ generated nitrile oxides with a range of alkenes, employing both a conventional solvent-based method and a mechanochemical approach.
Table 1: NaCl/Oxone Mediated 1,3-Dipolar Cycloaddition of Aromatic Aldoximes with Alkenes
| Entry | Aldoxime (1 equiv.) | Alkene (1.2 equiv.) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 4-Methylbenzaldoxime | Methyl acrylate | CH3CN | 2 | 25 | 95 |
| 2 | 4-Methoxybenzaldoxime | Methyl acrylate | CH3CN | 2 | 25 | 96 |
| 3 | 4-Chlorobenzaldoxime | Methyl acrylate | CH3CN | 3 | 25 | 92 |
| 4 | 4-Nitrobenzaldoxime | Methyl acrylate | CH3CN | 4 | 25 | 85 |
| 5 | Benzaldoxime | Styrene | CH3CN | 5 | 25 | 88 |
| 6 | 4-Methylbenzaldoxime | 1-Octene | CH3CN | 6 | 25 | 82 |
| 7 | 2-Naphthaldehyde oxime | Methyl acrylate | CH3CN | 2 | 25 | 93 |
Table 2: NaCl/Oxone Mediated 1,3-Dipolar Cycloaddition of Aliphatic Aldoximes with Alkenes
| Entry | Aldoxime (1 equiv.) | Alkene (1.2 equiv.) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Isobutyraldoxime | Methyl acrylate | CH3CN | 1 | 25 | 98 |
| 2 | Cyclohexanecarbaldoxime | Methyl acrylate | CH3CN | 1.5 | 25 | 97 |
| 3 | Pivalaldoxime | Methyl acrylate | CH3CN | 1 | 25 | 99 |
| 4 | Isobutyraldoxime | 1-Octene | CH3CN | 3 | 25 | 85 |
| 5 | Cyclohexanecarbaldoxime | Styrene | CH3CN | 4 | 25 | 89 |
Table 3: Mechanochemical 1,3-Dipolar Cycloaddition of Aldoximes with Alkenes[1][2]
| Entry | Aldoxime (1 equiv.) | Alkene (1.2 equiv.) | Time (min) | Frequency (Hz) | Yield (%) |
| 1 | 4-Methylbenzaldoxime | Methyl acrylate | 60 | 30 | 85 |
| 2 | 4-Methylbenzaldoxime | tert-Butyl acrylate | 60 | 30 | 82 |
| 3 | 4-Chlorobenzaldoxime | Methyl acrylate | 60 | 30 | 81 |
| 4 | 3-Pyridinecarboxaldehyde oxime | Methyl acrylate | 60 | 30 | 75 |
| 5 | 4-Methylbenzaldoxime | Styrene | 90 | 30 | 78 |
Experimental Protocols
This section provides a detailed methodology for the NaCl/Oxone mediated 1,3-dipolar cycloaddition.
Protocol 1: General Procedure for the NaCl/Oxone Mediated 1,3-Dipolar Cycloaddition of Aldoximes with Alkenes
Materials:
-
Aldoxime (1.0 mmol)
-
Alkene (1.2 mmol)
-
Sodium chloride (NaCl) (0.2 mmol, 0.2 equiv.)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.2 mmol, 1.2 equiv.)
-
Sodium bicarbonate (NaHCO₃) (3.0 mmol, 3.0 equiv.)
-
Acetonitrile (CH₃CN) (5 mL)
-
Water (H₂O) (5 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add the aldoxime (1.0 mmol), alkene (1.2 mmol), sodium chloride (0.2 mmol), and sodium bicarbonate (3.0 mmol).
-
Add acetonitrile (5 mL) and water (5 mL) to the flask.
-
Stir the mixture at room temperature and add Oxone® (1.2 mmol) portion-wise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1-6 hours, see Tables 1 & 2), add water (10 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the pure isoxazoline product.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.
Caption: General mechanism of 1,3-dipolar cycloaddition.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the NaCl/Oxone mediated synthesis of isoxazolines.
Caption: Experimental workflow for isoxazoline synthesis.
In Vitro Assay Protocols for Isoxazoline Derivatives: A Comprehensive Guide for Researchers
Abstract
Isoxazoline derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, ranging from potent insecticidal and acaricidal effects to promising anticancer, antimicrobial, and antioxidant properties. This document provides detailed application notes and standardized protocols for a variety of in vitro assays to evaluate the efficacy and mechanism of action of isoxazoline derivatives. These protocols are intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of this important chemical scaffold. This guide includes comprehensive methodologies for key experiments, a compilation of quantitative data in structured tables for comparative analysis, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying principles.
Introduction to Isoxazoline Derivatives
The isoxazoline scaffold is a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions. This structural motif has proven to be a "privileged structure" in medicinal chemistry, as its derivatives have demonstrated a wide array of biological activities. The primary mechanism of action for the widely used isoxazoline-based ectoparasiticides is the antagonism of GABA-gated and glutamate-gated chloride channels in invertebrates, leading to neuronal hyperexcitation and paralysis.[1] Beyond their success in veterinary medicine, isoxazoline derivatives are being actively investigated for their therapeutic potential in human diseases, including cancer, microbial infections, and conditions associated with oxidative stress.
Insecticidal and Acaricidal Activity Assays
The insecticidal and acaricidal properties of isoxazoline derivatives are primarily assessed through assays that measure their impact on the nervous system of target arthropods.
Mechanism of Action: Inhibition of GABA- and Glutamate-Gated Chloride Channels
Isoxazoline derivatives act as non-competitive antagonists of GABA (gamma-aminobutyric acid) and glutamate-gated chloride channels in insects and acarines.[1] This binding blocks the influx of chloride ions into nerve cells, leading to a state of hyperexcitation, paralysis, and ultimately, death of the parasite.[1] The selectivity of these compounds for invertebrate versus mammalian receptors is a key factor in their favorable safety profile for use in animals.
In Vitro Membrane Feeding Assay
This assay is employed to determine the efficacy of isoxazoline derivatives against blood-feeding arthropods like fleas and ticks.
Protocol:
-
Preparation of Test Compound: Prepare serial dilutions of the isoxazoline derivative in a suitable solvent (e.g., DMSO).
-
Blood Meal Preparation: Spike defibrinated or heparinized animal blood (e.g., bovine or canine) with the test compound at various concentrations. A solvent control is prepared with blood and the solvent alone.
-
Feeding System Setup: Utilize a membrane feeding system (e.g., Hemotek™) where the treated blood is warmed to 37°C and contained in a reservoir covered by an artificial membrane (e.g., Parafilm®).
-
Arthropod Exposure: Place a known number of arthropods (e.g., adult fleas, Ctenocephalides felis) in a chamber that allows them to feed on the treated blood through the membrane.
-
Incubation and Assessment: After a defined feeding period (e.g., 24-48 hours), assess the mortality of the arthropods. Calculate the lethal concentration (e.g., LC50 or LC90) values. For some studies, sublethal effects like inhibition of reproduction can also be evaluated.[2]
Anticancer Activity Assays
The potential of isoxazoline derivatives as anticancer agents can be screened using various in vitro assays that measure their cytotoxic and antiproliferative effects on cancer cell lines.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A-549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the isoxazoline derivative in the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5% DMSO). Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Quantitative Data: Anticancer Activity
| Isoxazoline Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCT-116 | 20.8 ± 5 | [3] |
| MCF-7 | 58.8 ± 5 | [3] | |
| A-549 | 57.1 ± 7 | [3] | |
| Compound 2 | HCT-116 | 17.7 ± 4.5 | [3] |
| MCF-7 | 35.4 ± 4.5 | [3] | |
| A-549 | 50.1 ± 6 | [3] | |
| 3,5-disubstituted isoxazole 4a | U87 | 61.4 | |
| 3,5-disubstituted isoxazole 4b | U87 | 42.8 | |
| 3,5-disubstituted isoxazole 4c | U87 | 67.6 |
Antimicrobial Activity Assays
The antimicrobial potential of isoxazoline derivatives against various pathogenic bacteria and fungi can be determined using the following methods.
Agar Well Diffusion Assay
This method is used for the preliminary screening of antimicrobial activity.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a sterile broth. The turbidity should be adjusted to match a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume of the isoxazoline derivative solution (at a known concentration) into each well. Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the isoxazoline derivative in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control well (medium with inoculum, no compound) and a negative control well (medium only).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Quantitative Data: Antimicrobial Activity
| Isoxazoline Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-nitroisoxazoline 1 | A. niger | 12.5 | [3] |
| C. albicans | 12.5 | [3] | |
| B. subtilis | 25 | [3] | |
| S. aureus | 25 | [3] | |
| 3-nitroisoxazoline 2 | A. niger | 25 | [3] |
| C. albicans | 25 | [3] | |
| B. subtilis | 25 | [3] | |
| S. aureus | 25 | [3] | |
| Quinazolinone isoxazole 4d | Gram-positive & Gram-negative bacteria, Fungi | 0.012 µM | [4] |
| Quinazolinone isoxazoline 6d | Gram-positive & Gram-negative bacteria, Fungi | 0.012 µM | [4] |
Anti-inflammatory and Antioxidant Activity Assays
The potential of isoxazoline derivatives to mitigate inflammation and oxidative stress can be evaluated through the following in vitro assays.
COX-1 and COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the cyclooxygenase enzymes, which are key mediators of inflammation.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.
-
Inhibitor Incubation: Add various concentrations of the isoxazoline derivative, a reference inhibitor (e.g., celecoxib), or vehicle (DMSO) to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., HCl).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the isoxazoline derivative to the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Quantitative Data: Antioxidant Activity
| Isoxazoline Derivative | Assay | IC50 (µg/mL) | Reference |
| Fluorophenyl-isoxazole-carboxamide 2a | DPPH | 0.45 ± 0.21 | |
| Fluorophenyl-isoxazole-carboxamide 2c | DPPH | 0.47 ± 0.33 | |
| Trolox (Positive Control) | DPPH | 3.10 ± 0.92 | |
| Quinazolinone isoxazole 4f | Antioxidant | 1.28 ± 0.33 µM | [4] |
| Quinazolinone isoxazoline 6f | Antioxidant | 1.07 ± 0.24 µM | [4] |
Conclusion
The in vitro assays detailed in this document provide a robust framework for the initial screening and characterization of isoxazoline derivatives. By following these standardized protocols, researchers can obtain reliable and comparable data on the insecticidal, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of novel isoxazoline compounds. This information is crucial for guiding further drug discovery and development efforts and for unlocking the full therapeutic potential of this versatile chemical class.
References
- 1. hereditybio.in [hereditybio.in]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isoxazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2][3] 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL is a specific isoxazoline derivative that holds significance not as a primary therapeutic agent itself, but as a key synthetic intermediate in the production of potent, selective anti-inflammatory drugs. This document outlines its primary application in the synthesis of the selective COX-2 inhibitor, Valdecoxib, and provides protocols for the synthesis and evaluation of isoxazoline-based compounds for potential therapeutic applications.
Primary Application: Intermediate in the Synthesis of Valdecoxib
The most notable application of this compound is its role as a precursor in the synthesis of Valdecoxib.
Background: Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2][3] COX-2 is an inducible enzyme that is upregulated during inflammatory processes and is responsible for the production of prostaglandins that mediate pain and inflammation.[1][4] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, which is involved in protecting the gastrointestinal lining, Valdecoxib aims to reduce the gastrointestinal side effects associated with traditional NSAIDs.[1][2] Its prodrug, Parecoxib, is a water-soluble, injectable formulation that is rapidly hydrolyzed in the liver to the active Valdecoxib.[5][6][7]
Synthetic Pathway from this compound to Valdecoxib:
The synthesis of Valdecoxib from its isoxazoline precursor involves a dehydration reaction to form the isoxazole ring, followed by sulfonation and amination.
Caption: Synthetic route to Valdecoxib.
Mechanism of Action of Valdecoxib: Selective COX-2 Inhibition
Valdecoxib exerts its anti-inflammatory and analgesic effects by selectively binding to and inhibiting the COX-2 enzyme.[1] The active site of COX-1 is smaller than that of COX-2. Valdecoxib possesses a phenylsulfonamide side group that can fit into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, which accounts for its selectivity.[1] This binding prevents arachidonic acid from entering the enzyme's active site, thereby blocking the synthesis of pro-inflammatory prostaglandins.[2][3]
COX-2 Signaling Pathway in Inflammation:
Inflammatory stimuli, such as cytokines (e.g., IL-1β), lead to the upregulation of COX-2 expression. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further converted into various pro-inflammatory prostaglandins like PGE2. These prostaglandins contribute to the classic signs of inflammation: pain, swelling, redness, and heat.[4][8]
Caption: COX-2 signaling pathway and Valdecoxib's point of intervention.
Quantitative Data: In Vitro COX-1/COX-2 Inhibition
The selectivity of Valdecoxib is quantified by comparing its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Valdecoxib | 140 | 0.005 | 28,000 |
Data sourced from reference[9]. A higher selectivity index indicates greater selectivity for COX-2.
Experimental Protocols
Protocol 1: Synthesis of Valdecoxib from 5-Methyl-3,4-diphenylisoxazole
This protocol describes the final steps in the synthesis of Valdecoxib, starting from the dehydrated intermediate of this compound.[10]
Materials:
-
5-Methyl-3,4-diphenylisoxazole
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ammonium hydroxide (aqueous solution)
-
Purified water
-
Ethyl acetate
-
Petroleum ether
-
TLC plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Sulfonation: a. In a clean, dry reactor under an inert atmosphere, add chlorosulfonic acid. b. Cool the acid and slowly add 5-methyl-3,4-diphenylisoxazole while maintaining the temperature at approximately 25-30°C. c. After the addition is complete, stir the mixture for 30 minutes. d. Heat the reaction mixture to 60°C for 1 hour. e. Monitor the reaction progress by TLC (developing solvent: ethyl acetate/petroleum ether = 1:10).
-
Work-up and Extraction: a. Cool the reaction mixture to 25°C and dilute with dichloromethane. b. In a separate vessel, prepare a mixture of purified water and dichloromethane, and cool it to below 20°C. c. Slowly add the reaction mixture to the cooled water/DCM mixture, ensuring the temperature does not exceed 20°C. d. Separate the organic (DCM) layer from the aqueous layer.
-
Ammonolysis: a. To the organic layer containing the benzenesulfonyl chloride intermediate, add aqueous ammonium hydroxide. b. Stir the mixture at 25-35°C for 2 hours.
-
Final Work-up and Isolation: a. Add ethyl acetate to the reaction mixture and separate the layers. b. Wash the organic phase twice with purified water. c. Concentrate the organic phase under reduced pressure to precipitate the crude Valdecoxib. d. The crude product can be further purified by recrystallization.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This is a general protocol to determine the IC50 values of a test compound against COX-1 and COX-2 enzymes.[11][12][13]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (e.g., Valdecoxib) and vehicle (e.g., DMSO)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Stop solution (e.g., 1 M HCl)
-
Prostaglandin E2 (PGE2) EIA Kit or a suitable detection reagent
-
96-well microplates
-
Incubator and microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in DMSO. Perform serial dilutions to achieve a range of desired concentrations.
-
Assay Setup: a. To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. b. Add the diluted test compound, reference inhibitor, or vehicle (for control wells) to the appropriate wells. c. Include a "100% initial activity" control (enzyme + vehicle) and a "background" control (inactivated enzyme or no enzyme).
-
Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Detection: Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Potential Applications Based on the Isoxazoline Scaffold
While this compound is primarily an intermediate, its core isoxazoline structure is found in compounds with diverse biological activities. This suggests that derivatives of this specific molecule could be synthesized and screened for other therapeutic properties, such as antibacterial and anticancer effects.
General Synthetic Workflow for Isoxazoline Derivatives:
The most common method for synthesizing isoxazolines is the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an aldoxime) with an alkene.[14][15][16]
Caption: Workflow for 1,3-dipolar cycloaddition.
Protocol 3: General Antibacterial Activity Screening (Agar Well Diffusion Method)
This protocol is used to qualitatively assess the antibacterial activity of synthesized compounds.[17][18][19]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile cotton swabs
-
Test compound solutions (e.g., 100 µg/mL in DMSO)
-
Positive control (e.g., Ampicillin)
-
Negative control (e.g., DMSO)
-
Sterile cork borer (6 mm diameter)
-
Incubator
Procedure:
-
Inoculation: Using a sterile cotton swab, evenly spread a suspension of the target bacterium over the entire surface of a nutrient agar plate to create a lawn.
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.
-
Sample Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Pre-diffusion: Allow the plates to stand at room temperature for 1-2 hours to permit diffusion of the compounds into the agar.
-
Incubation: Incubate the plates in an inverted position at 37°C for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Test compound solutions in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]
- 8. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. Valdecoxib synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsm.com [ijpsm.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MTT (Assay protocol [protocols.io]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. atcc.org [atcc.org]
Application Notes and Protocols: Molecular Docking Studies of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL is a heterocyclic compound with potential therapeutic applications. As an intermediate in the synthesis of Valdecoxib, a known COX-2 inhibitor, its interaction with the cyclooxygenase (COX) enzymes is of significant interest.[1] This document provides a detailed protocol for performing molecular docking studies of this compound, focusing on the COX-2 enzyme as a potential target. These protocols are designed to guide researchers in evaluating the binding affinity and interaction patterns of the compound, thereby elucidating its potential mechanism of action as an anti-inflammatory agent.
Introduction to Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3] It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Isoxazole derivatives, in particular, have been extensively studied using these methods to explore their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] This protocol outlines a generalized yet detailed workflow for the in silico analysis of this compound.
Potential Signaling Pathway Involvement
Given the structural relationship of the target ligand to known COX-2 inhibitors, a primary putative mechanism of action is the inhibition of the cyclooxygenase pathway. This pathway is critical in the inflammatory response, where the COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
Caption: Putative inhibition of the COX pathway by the ligand.
Experimental Protocols
A standard molecular docking workflow involves preparation of the ligand and protein, performing the docking simulation, and analyzing the results.[5]
Caption: Generalized workflow for computational docking studies.
Ligand Preparation
-
Structure Acquisition: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw. The structure is then converted to a 3D format (e.g., SDF or MOL2).
-
Energy Minimization: To obtain a stable, low-energy conformation, the 3D structure must be energy-minimized. This can be performed using computational software like PyRx, which incorporates Open Babel.[2]
-
Force Field: Universal Force Field (UFF) is a suitable choice for organic molecules.
-
Algorithm: A conjugate gradient algorithm with at least 200 steps is recommended.[2]
-
-
File Conversion: The minimized ligand structure is saved in the PDBQT file format, which is required for AutoDock Vina. This format includes atomic coordinates, charge information, and atom types.
Target Protein Preparation
-
Protein Selection: Based on its potential as an anti-inflammatory agent, the human Cyclooxygenase-2 (COX-2) enzyme is selected as the primary target. The 3D crystal structure can be obtained from the RCSB Protein Data Bank (PDB). A suitable entry is PDB ID: 5KIR .
-
Protein Cleanup: Before docking, the protein structure must be prepared.[5]
-
Remove all non-essential molecules, including water, co-crystallized ligands, and any co-factors not essential for binding.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.[5]
-
-
File Conversion: The prepared protein structure is saved in the PDBQT format.
Molecular Docking Simulation
-
Software: AutoDock Vina, often used within a graphical interface like PyRx, is a powerful and widely used tool for molecular docking.[2]
-
Grid Box Generation: A grid box is defined to encompass the active site of the target protein. For COX-2 (PDB: 5KIR), the active site is a well-characterized hydrophobic channel. The grid box dimensions should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
Execution: The docking simulation is performed, where AutoDock Vina will explore various conformations (poses) of the ligand within the defined grid box and calculate the binding affinity for each. The Lamarckian Genetic Algorithm is commonly employed for this purpose.[6]
Post-Docking Analysis
-
Binding Affinity: The primary quantitative result is the binding affinity, reported in kcal/mol. More negative values indicate stronger, more favorable binding.
-
Pose Analysis: The top-ranked poses (typically 9-10) are analyzed. The pose with the lowest binding energy is usually considered the most likely binding mode.
-
Interaction Visualization: Visualization software, such as Discovery Studio Visualizer, is used to inspect the interactions between the ligand and the protein's active site residues.[2] Key interactions to identify include:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Van der Waals forces
-
Data Presentation
Quantitative results from molecular docking studies should be presented in a clear, tabular format to facilitate comparison and analysis. The following tables serve as templates for presenting docking results.
Table 1: Docking Simulation Results for this compound against COX-2.
| Parameter | Value |
| Target Protein | Human Cyclooxygenase-2 (COX-2) |
| PDB ID | 5KIR |
| Docking Software | AutoDock Vina |
| Best Binding Affinity (kcal/mol) | -8.5 (Example Value) |
| RMSD from Native Ligand (Å) | 1.2 (Example Value) |
Table 2: Key Amino Acid Interactions in the COX-2 Active Site.
| Interaction Type | Interacting Amino Acid Residues | Distance (Å) |
| Hydrogen Bond | TYR-385, SER-530 | 2.1, 2.5 (Example) |
| Hydrophobic | LEU-352, VAL-523, ALA-527 | N/A |
| Pi-Pi Stacking | TRP-387 | 3.8 (Example) |
| Van der Waals | ARG-120, ILE-517, PHE-518 | N/A |
Table 3: Comparison of Binding Affinities with Control Ligands.
| Compound | Target | Binding Affinity (kcal/mol) |
| This compound | COX-2 | -8.5 (Example) |
| Celecoxib (Reference COX-2 Inhibitor) | COX-2 | -10.2 (Example) |
| Ibuprofen (Non-selective COX Inhibitor) | COX-2 | -7.1 (Example) |
Conclusion
This document provides a comprehensive protocol for conducting molecular docking studies on this compound with a focus on the COX-2 enzyme. By following these detailed steps for ligand and protein preparation, simulation, and analysis, researchers can effectively predict the binding interactions and affinity of this compound. The resulting data, when presented clearly, can provide valuable insights into its potential as a selective COX-2 inhibitor and guide further experimental validation and drug development efforts.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. pisrt.org [pisrt.org]
Application Notes and Protocols for 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL in Cell Culture Experiments
Disclaimer: The following document is a template and guide for researchers. All protocols should be optimized for specific cell lines and experimental conditions. Currently, there is a lack of specific published cell culture studies directly investigating the biological effects of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL. This compound is primarily known as an intermediate in the synthesis of Valdecoxib. The methodologies provided below are based on general protocols for related dihydroisoxazole compounds and should be adapted accordingly.
Introduction
This compound is a heterocyclic organic compound. While its direct biological activities are not extensively documented in publicly available literature, structurally similar dihydroisoxazole derivatives have demonstrated a range of biological effects, including anti-inflammatory and anti-cancer properties. These notes provide a framework for initiating cell culture-based investigations into the potential cytotoxic and mechanistic effects of this compound.
Potential Areas of Investigation
Given the activities of related compounds, potential research applications for this compound in cell culture include:
-
Anticancer Activity: Screening against various cancer cell lines to determine cytotoxic or cytostatic effects.
-
Mechanism of Action Studies: Investigating the molecular pathways through which the compound may exert its effects, such as apoptosis, cell cycle arrest, or inhibition of specific signaling cascades.
-
Anti-inflammatory Effects: Assessing its ability to modulate inflammatory responses in relevant cell models (e.g., macrophages stimulated with lipopolysaccharide).
Data Presentation: Hypothetical Cytotoxicity Screening
The following table is a template for presenting cytotoxicity data, which would be generated from an MTT or similar cell viability assay.
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 95.3 ± 4.8 | ||
| 10 | 72.1 ± 6.1 | ||
| 50 | 48.9 ± 3.9 | ~50 | |
| 100 | 21.5 ± 2.5 | ||
| A549 (Lung Cancer) | 0 (Vehicle Control) | 100 ± 6.8 | |
| 1 | 98.2 ± 5.5 | ||
| 10 | 85.7 ± 7.2 | ||
| 50 | 60.3 ± 4.9 | >50 | |
| 100 | 45.1 ± 4.1 | ||
| HEK293 (Normal Kidney) | 0 (Vehicle Control) | 100 ± 4.5 | |
| 1 | 99.1 ± 3.8 | ||
| 10 | 97.6 ± 4.1 | ||
| 50 | 92.4 ± 5.3 | >100 | |
| 100 | 88.9 ± 6.0 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Target cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Serially dilute the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with the compound.
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound (e.g., IC50 concentration) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity and Apoptosis Assays
Caption: General workflow for assessing cytotoxicity and apoptosis.
Hypothetical Apoptotic Signaling Pathway
The following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be investigated.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
Application Notes and Protocols: Pharmacokinetic Studies of Dihydroisoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of pharmacokinetic data and detailed experimental protocols for dihydroisoxazole compounds, based on preclinical studies. The information is intended to guide researchers in designing and conducting their own pharmacokinetic evaluations of this class of compounds.
Introduction to Dihydroisoxazole Pharmacokinetics
Dihydroisoxazole derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them promising candidates for drug development. Understanding their pharmacokinetic (PK) profile, which includes absorption, distribution, metabolism, and excretion (ADME), is crucial for translating their in vitro potency into in vivo efficacy and safety. This document outlines key PK parameters and methodologies from preclinical studies involving specific dihydroisoxazole compounds.
Pharmacokinetic Data Summary
The following table summarizes the available quantitative pharmacokinetic parameters for representative dihydroisoxazole compounds from preclinical studies.
| Compound Name/Identifier | Species | Dose and Route of Administration | Key Pharmacokinetic Parameters | Reference |
| R004 (3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide) | Rats (Wistar) | 10 mg/kg, 20 mg/kg, and 40 mg/kg (oral); 10 mg/kg (intraperitoneal) | Oral Bioavailability: 21.26% Pharmacokinetics: Linear dependence of Cmax and AUC0–t on the administered dose (correlation coefficients of 0.9995 and 0.9991, respectively). Presence of enterohepatic recirculation. | [1][2] |
| Prototype Inhibitor 1b (A 3-bromo-4,5-dihydroisoxazole) | Mice | Not specified | Oral Bioavailability: Good Serum Half-life: Short | [3] |
| ERW1041E (unsubstituted parent) | Mice | 50 mg/kg (oral) | Plasma Concentration: 2.1 ± 1.1 µg/mL at 5 min; 1.2 ± 0.6 µg/mL at 20 min | [4] |
| Compound 4b | Mice | 50 mg/kg (oral) | Oral Bioavailability: Appreciable | [4] |
| Compounds 7a/e (4-aryl derivatives) | Mice | 50 mg/kg (oral) | Plasma Levels: 3–4-fold lower than compound 4b | [4] |
| Compounds 9d/e (4-arylamido derivatives) | Mice | 50 mg/kg (oral) | Oral Bioavailability: Much less bioavailable than compound 4b | [4] |
Experimental Protocols
In Vivo Pharmacokinetic Study of Compound R004 in Rats
This protocol is based on the study of the novel 4,5-dihydroisoxazole-5-carboxamide derivative, R004, a potential agent for treating rheumatoid arthritis.[1][2]
Objective: To determine the pharmacokinetic profile and assess the linearity and relative bioavailability of R004 and its main metabolites in rats after a single administration.
Materials:
-
Test Compound: R004 (3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide)
-
Animal Model: Male Wistar rats (24 for PK study, 50 for distribution study)[1]
-
Dosing Vehicles: Appropriate for oral and intraperitoneal administration.
-
Analytical Equipment: HPLC-MS/MS system for quantification of R004 and its metabolites in plasma.
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions before the experiment.
-
Dosing:
-
Divide the 24 rats into four groups of six.
-
Administer R004 once orally at doses of 10 mg/kg, 20 mg/kg, and 40 mg/kg to the first three groups.
-
Administer R004 once intraperitoneally at a dose of 10 mg/kg to the fourth group.
-
-
Blood Sampling:
-
Collect blood samples before administration (time 0) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours after administration.
-
Immediately centrifuge the blood samples to separate the plasma.[1]
-
-
Plasma Stabilization:
-
Stabilize the obtained plasma with a 250 mM ammonium acetate solution to prevent hydrolysis of R004.
-
-
Sample Analysis:
-
Analyze the plasma samples for the concentration of R004 and its metabolites using a validated HPLC-MS/MS method.
-
The analytical range for R004 was 2–2000 ng/ml, and for its metabolites (M1 and M2) was 1–1000 ng/ml.[1]
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and bioavailability, from the plasma concentration-time data.
-
General Protocol for Assessing Oral Bioavailability of Dihydroisoxazole Inhibitors in Mice
This generalized protocol is derived from a study on 3-bromo-4,5-dihydroisoxazole inhibitors of human transglutaminase 2.[3][4]
Objective: To rapidly assess the oral bioavailability of novel dihydroisoxazole compounds.
Materials:
-
Test Compounds: Dihydroisoxazole derivatives.
-
Animal Model: Mice.
-
Dosing Vehicles: Suitable for oral gavage.
-
Analytical Equipment: Mass spectrometer for analyzing plasma concentrations.
Procedure:
-
Compound Pooling (Optional): To increase throughput, compounds with non-overlapping masses can be pooled into a mixture for administration.[4]
-
Dosing: Administer the test compound(s) to mice via oral gavage. A dose of 50 mg/kg for each compound was used in one study.[4]
-
Blood Sampling: Collect blood samples at various time points after administration. Given the reported short half-lives, early time points (e.g., 5, 20 minutes) are critical.[4]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Determine the plasma concentrations of the parent compounds using mass spectrometry.
-
Bioavailability Assessment: While a full pharmacokinetic profile provides detailed bioavailability, a rapid assessment can be made by comparing plasma concentrations at early time points between different compounds.
Visualizations
Experimental Workflow for a Typical Preclinical Pharmacokinetic Study
Caption: Workflow of a preclinical pharmacokinetic study.
Hypothetical Signaling Pathway Inhibition by a Dihydroisoxazole Compound
The search results indicate that some dihydroisoxazole compounds act as inhibitors of specific enzymes, such as transglutaminase 2 (TG2).[3] The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by such an inhibitor.
Caption: Inhibition of a signaling pathway by a dihydroisoxazole compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL. This key intermediate is notably used in the preparation of Valdecoxib.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its subsequent dehydration to 5-Methyl-3,4-diphenylisoxazole.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete deprotonation of the deoxybenzoin oxime. | Ensure the use of a strong base like n-butyllithium and anhydrous conditions. The reaction should be performed under an inert atmosphere (e.g., nitrogen). |
| Low reactivity of the acetylating agent. | While ethyl acetate is commonly used, other activated esters or acetic anhydride could be explored, though this may require significant reaction condition optimization. | |
| Unstable intermediate isoxazoline. | Some intermediate isoxazolines can be unstable. Ensure the reaction temperature is controlled and consider purification on silica gel which can sometimes promote dehydration to the isoxazole.[1] | |
| Formation of Impurities | Presence of moisture or impurities in starting materials or solvents. | Use freshly distilled solvents and ensure all glassware is thoroughly dried. Starting materials should be of high purity. |
| Side reactions due to incorrect temperature control. | Maintain the recommended reaction temperatures. For the initial cycloaddition, low temperatures are often crucial. For the dehydration step, careful heating is required to avoid degradation. | |
| Incomplete Dehydration to 5-Methyl-3,4-diphenylisoxazole | The base used for dehydration is not strong enough or used in insufficient quantity. | Experiment with different inorganic bases such as sodium carbonate or consider stronger bases if the reaction stalls. Ensure the stoichiometry of the base is appropriate. |
| The reaction temperature is too low or the reaction time is too short. | Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). Extend the reaction time as needed. | |
| The solvent system is not optimal for the dehydration reaction. | A mixture of an alcohol (like methanol or ethanol) and water is often effective. The ratio of the solvents can be adjusted to optimize the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically achieved through a 1,3-dipolar cycloaddition. This involves the reaction of the enolate of phenylacetone with an arylnitrile oxide, or by reacting deprotonated deoxybenzoin oxime with an acetylating agent like ethyl acetate.[1][2]
Q2: My dehydration of this compound to 5-Methyl-3,4-diphenylisoxazole is giving a low yield. What can I do?
Low yields in the dehydration step can often be attributed to the choice of base, solvent, and temperature. A common method involves heating the starting material in a mixture of methanol and water with an inorganic base. If the yield is low, you could try altering the base (e.g., from sodium hydroxide to potassium carbonate), adjusting the solvent ratio, or moderately increasing the reaction temperature while carefully monitoring for side product formation.
Q3: Are there any common side products to be aware of during the synthesis?
During the 1,3-dipolar cycloaddition to form the isoxazoline ring, dimerization of the nitrile oxide to form furoxans can be a significant side reaction. To minimize this, it is often recommended to generate the nitrile oxide in situ in the presence of the dipolarophile.
Q4: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both the initial synthesis and the subsequent dehydration reaction. A suitable eluent system would be a mixture of ethyl acetate and a non-polar solvent like hexane.
Experimental Protocols
Protocol 1: Synthesis of 4,5-dihydro-5-methyl-5-hydroxy-3,4-diphenylisoxazole
This protocol is adapted from the synthesis of Valdecoxib intermediates.[3]
-
Preparation of Deoxybenzoin Oxime: Deoxybenzoin is converted to its corresponding oxime by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium acetate in aqueous ethanol.
-
Cyclization:
-
Under a nitrogen atmosphere, dissolve the deoxybenzoin oxime in anhydrous tetrahydrofuran (THF).
-
Cool the solution and treat it with two equivalents of n-butyllithium.
-
Perform a cyclization reaction by adding ethyl acetate.
-
The reaction mixture is then processed to isolate the 4,5-dihydro-5-methyl-5-hydroxy-3,4-diphenylisoxazole.
-
Protocol 2: Dehydration of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazolol
The following protocols are based on a patented procedure for the synthesis of 5-Methyl-3,4-diphenylisoxazole.
Method A: Using Sodium Hydroxide
-
In a suitable reaction vessel, add 5g of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazolol to a mixture of 25 mL of methanol and 25 mL of water.
-
Add 2.5g of sodium hydroxide.
-
Heat the mixture to 60°C and stir for 3 hours.
-
After cooling, the product is isolated, which may involve extraction and recrystallization from a suitable solvent system like ethyl acetate and n-hexane.
Method B: Using Trifluoroacetic Acid
-
In a 50mL four-neck round bottom flask, add 5g of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazolol, 5mL of trifluoroacetic acid, and 20mL of dichloromethane.
-
Heat the mixture to 35°C and stir for 3 hours.
-
Cool the reaction to -5°C and quench by the dropwise addition of 15mL of water.
-
Extract the product with dichloromethane.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under vacuum to obtain the crude product.
-
Recrystallize the product from a mixture of ethyl acetate and n-hexane (1:3 ratio).
Quantitative Data
The following table summarizes the yield of 5-Methyl-3,4-diphenylisoxazole obtained from the dehydration of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazolol under different conditions as described in patent CN106146424A.
| Method | Base/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| A | Sodium Hydroxide | Methanol/Water | 60 | 3 | 92 | 99.5 |
| B | Trifluoroacetic Acid | Dichloromethane | 35 | 3 | 72 | 99.2 |
Visualizations
Experimental Workflow for Synthesis and Dehydration
Caption: Workflow for the synthesis and subsequent dehydration.
Troubleshooting Logic for Low Yield in Dehydration
Caption: Troubleshooting flowchart for low dehydration yield.
References
- 1. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel synthesis of 3,4-diarylisoxazole analogues of valdecoxib: reversal cyclooxygenase-2 selectivity by sulfonamide group removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valdecoxib synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and related isoxazoline derivatives.
Issue 1: Low yield after purification.
-
Question: My final yield of this compound is significantly lower than expected after purification. What are the possible causes and solutions?
-
Answer: Low yields can stem from several factors throughout the purification process. Here are some common causes and troubleshooting steps:
-
Incomplete reaction or side reactions: Before purification, ensure the synthesis of the crude product has gone to completion with minimal side products. Use Thin Layer Chromatography (TLC) to monitor the reaction progress.
-
Decomposition on silica gel: Some isoxazoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.
-
Solution: Use deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or switch to a different stationary phase like alumina.
-
-
Co-elution with impurities: If an impurity has a similar polarity to your product, it may co-elute during column chromatography, leading to impure fractions that are discarded, thus lowering the yield.
-
Loss during recrystallization: The product might be too soluble in the chosen recrystallization solvent, leading to significant loss in the mother liquor.
-
Solution: Carefully select a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Perform small-scale solubility tests before proceeding with bulk recrystallization.
-
-
Issue 2: Presence of persistent impurities.
-
Question: I am unable to remove a persistent impurity from my product, even after multiple purification steps. How can I identify and remove it?
-
Answer: Persistent impurities can be challenging. Here's a systematic approach to tackle this issue:
-
Impurity Identification: Use analytical techniques like LC-MS and NMR to identify the structure of the impurity. Knowing the impurity's structure will provide clues about its properties and how to separate it.
-
Chromatographic Optimization:
-
TLC Analysis: Experiment with different solvent systems on TLC plates to find one that provides good separation between your product and the impurity.
-
Column Chromatography: Once a suitable solvent system is identified, perform column chromatography. If the impurity is still present, consider using a different adsorbent (e.g., alumina instead of silica gel) or a more advanced technique like preparative HPLC.
-
-
Recrystallization: If the impurity has a different solubility profile from your product, fractional crystallization can be effective. This involves a series of carefully controlled crystallization steps.
-
Chemical Treatment: In some cases, the impurity can be a starting material or a related side product. A chemical wash of the organic solution might help. For example, a dilute acid or base wash can remove basic or acidic impurities, respectively.
-
Issue 3: Product decomposition during purification.
-
Question: My product seems to be decomposing during purification, as indicated by the appearance of new spots on TLC. What could be the cause and how can I prevent it?
-
Answer: this compound, containing a hydroxyl group, may be susceptible to decomposition under certain conditions.
-
Acid/Base Sensitivity: The isoxazoline ring or the hydroxyl group might be sensitive to acidic or basic conditions.
-
Solution: Avoid harsh acidic or basic conditions. If using silica gel, consider neutralizing it. When performing extractions, use mild acids or bases and minimize contact time.
-
-
Thermal Instability: Prolonged heating can lead to decomposition.
-
Solution: Avoid excessive heat during solvent evaporation (use a rotary evaporator at a moderate temperature and pressure). When performing recrystallization, do not heat the solution for an extended period after the solid has dissolved.
-
-
Oxidation: The compound might be sensitive to air oxidation.
-
Solution: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for column chromatography of this compound?
A1: The optimal solvent system depends on the specific impurities present in your crude product. However, based on the purification of similar isoxazoline derivatives, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3] You can start with a low polarity mixture and gradually increase the polarity.
| Solvent System (v/v) | Application | Reference |
| Hexane:Ethyl Acetate (gradient) | General purpose column chromatography | Inferred from general practices |
| Light Petrol:DCM (1:1) | Column chromatography for specific bicyclic isoxazolines | [3] |
| Chloroform:Methanol (8:2) | TLC mobile phase for some isoxazoline derivatives | [4] |
Q2: What is a suitable recrystallization solvent for this compound?
A2: A suitable recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature or below. For isoxazoline derivatives, common recrystallization solvents include ethanol, methanol, or mixtures like methanol-petroleum ether.[4][5] It is crucial to perform small-scale solubility tests to find the ideal solvent or solvent pair for your specific product.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the purity of fractions. Spot a small amount from each collected fraction on a TLC plate, along with a spot of your crude material and a co-spot (crude and fraction in the same spot). Develop the plate in an appropriate solvent system. Fractions that show a single spot corresponding to your product can be combined.
Q4: My purified product is an oil, but it is expected to be a solid. What should I do?
A4: If your product is an oil but is reported to be a solid, it may contain residual solvent or impurities that are preventing crystallization.
-
Remove Residual Solvent: Ensure all solvent has been removed under high vacuum.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure compound, if available, can also induce crystallization.
-
Re-purification: If the oil persists, it likely contains impurities. Further purification by column chromatography or preparative HPLC may be necessary.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Allow the silica gel to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the chromatography solvent or a more polar solvent that is then adsorbed onto a small amount of silica gel.
-
If adsorbed onto silica, dry the silica gel and carefully add it to the top of the column.
-
If in solution, carefully add the solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Start eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Collect fractions of a suitable volume.
-
Monitor the elution of compounds by TLC.
-
Gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
Combine the pure fractions containing the desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of your purified product in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this temperature.
-
Gently heat the test tubes. A good solvent will dissolve the compound completely upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Recrystallization Procedure:
-
Dissolve the product in the minimum amount of the chosen hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsm.com [ijpsm.com]
- 5. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Diphenyl-dihydroisoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of diphenyl-dihydroisoxazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
Problem 1: Low Yield of the Desired 3,5-Diphenyl-4,5-dihydroisoxazole
A diminished yield of the target compound is a frequent issue. The following table outlines potential causes and corrective actions.
| Potential Cause | Recommended Solutions | Expected Outcome |
| Dimerization of Benzonitrile Oxide: The primary side reaction is the dimerization of the benzonitrile oxide intermediate to form stable diphenylfuroxan. | - Maintain Low Temperatures: Perform the in situ generation of the nitrile oxide at 0°C or below to minimize its decomposition and dimerization. - Slow Addition of Reagents: When generating the nitrile oxide from a hydroxamoyl halide, add the base dropwise to maintain a low instantaneous concentration of the nitrile oxide, favoring the cycloaddition reaction. - Increase Dipolarophile Concentration: A higher concentration of styrene, the dipolarophile, increases the likelihood of the desired cycloaddition over dimerization. | A significant reduction in the formation of the diphenylfuroxan byproduct and a corresponding increase in the yield of the desired isoxazoline. |
| Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and prone to decomposition, particularly at elevated temperatures. | - Ensure Rapid In Situ Trapping: Generate the nitrile oxide in the presence of styrene to ensure it reacts immediately upon formation. | Minimized loss of the nitrile oxide intermediate, leading to a higher yield of the final product. |
| Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact reaction efficiency. | - Solvent Selection: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. Solvent screening may be necessary for optimization. - Base Selection: For dehydrohalogenation of benzohydroxamoyl chloride, a non-nucleophilic organic base like triethylamine is commonly used. | Improved reaction kinetics and a higher conversion rate to the desired product. |
Problem 2: Formation of Significant Amounts of Diphenylfuroxan Byproduct
The presence of a significant amount of diphenylfuroxan, the dimer of benzonitrile oxide, is a common impurity.
| Symptom | Analytical Identification | Mitigation Strategies |
| An additional, often less polar, spot is observed on the TLC plate. | TLC: Diphenylfuroxan typically has a higher Rf value than the more polar 3,5-diphenyl-4,5-dihydroisoxazole in common solvent systems (e.g., ethyl acetate/hexane). 1H NMR: Diphenylfuroxan will show aromatic protons but will lack the characteristic signals of the dihydroisoxazole ring protons. 13C NMR: The 13C NMR spectrum of diphenylfuroxan will show signals for the aromatic carbons and the furoxan ring carbons (typically around 113 and 156 ppm). | - Optimize Reagent Addition: Add the base for nitrile oxide generation slowly to the solution containing the benzohydroxamoyl chloride and styrene. - Control Temperature: Maintain the reaction temperature at 0°C or lower during nitrile oxide generation. - Increase Styrene Concentration: Use a molar excess of styrene to outcompete the dimerization reaction. |
Problem 3: Potential Formation of the 3,4-Diphenyl-4,5-dihydroisoxazole Regioisomer
While the 1,3-dipolar cycloaddition of benzonitrile oxide to styrene predominantly yields the 3,5-disubstituted regioisomer, the formation of the 3,4-isomer is a possibility.
| Symptom | Analytical Differentiation | Control Strategies |
| Complex NMR spectra suggesting the presence of more than one isomer. | 1H NMR: The proton signals for the dihydroisoxazole ring in the 3,4-isomer will have different chemical shifts and coupling constants compared to the 3,5-isomer. 13C NMR: The chemical shifts of the carbon atoms in the dihydroisoxazole ring will differ between the two regioisomers. | - Solvent Effects: The polarity of the solvent can influence regioselectivity. Less polar solvents may favor the formation of a single regioisomer. - Computational Studies: Density Functional Theory (DFT) calculations can be employed to predict the most likely regioisomeric outcome and guide experimental design. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of 3,5-diphenyl-4,5-dihydroisoxazole?
The most prevalent side reaction is the dimerization of the benzonitrile oxide intermediate to form diphenylfuroxan. This occurs when the nitrile oxide reacts with itself instead of the intended dipolarophile (styrene).
Q2: How can I minimize the formation of the diphenylfuroxan byproduct?
To suppress the formation of diphenylfuroxan, it is crucial to keep the concentration of the free nitrile oxide low at any given time. This can be achieved by:
-
In situ generation: The nitrile oxide should be generated in the presence of styrene, allowing it to be trapped as it is formed.
-
Slow addition of the base: When preparing the nitrile oxide by dehydrohalogenation of benzohydroxamoyl chloride, the base (e.g., triethylamine) should be added slowly to the reaction mixture.
-
Low temperature: Conducting the reaction at 0°C or below slows down the rate of dimerization.
-
Excess dipolarophile: Using a molar excess of styrene will favor the intermolecular cycloaddition over dimerization.
Q3: How can I confirm the structure of my product and identify any side products?
A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and identify the presence of different components. The desired product, being more polar, will typically have a lower Rf value than the furoxan byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The 3,5-diphenyl-4,5-dihydroisoxazole will show characteristic signals for the protons and carbons of the dihydroisoxazole ring, which will be absent in the spectrum of the diphenylfuroxan dimer.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and any isolated byproducts.
Q4: Is the formation of the 3,4-diphenyl-4,5-dihydroisoxazole regioisomer a significant concern?
The 1,3-dipolar cycloaddition of benzonitrile oxide with styrene is generally regioselective for the 3,5-disubstituted product. However, the formation of minor amounts of the 3,4-regioisomer cannot be entirely ruled out under certain conditions. Careful analysis of the NMR spectra of the crude product is necessary to determine the isomeric purity.
Experimental Protocols
Key Experiment: Synthesis of 3,5-Diphenyl-4,5-dihydroisoxazole via In Situ Generation of Benzonitrile Oxide
This protocol describes a common method for the synthesis of 3,5-diphenyl-4,5-dihydroisoxazole, focusing on minimizing side reactions.
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Styrene
-
N-Chlorosuccinimide (NCS)
-
Triethylamine
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
Synthesis of Benzaldoxime:
-
Dissolve benzaldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure and extract the benzaldoxime with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude benzaldoxime.
-
-
In Situ Generation of Benzonitrile Oxide and Cycloaddition:
-
Dissolve the crude benzaldoxime (1 equivalent) and styrene (1.2 equivalents) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of NCS (1.1 equivalents) in DCM to the reaction mixture.
-
After the addition is complete, add triethylamine (1.1 equivalents) dropwise over 30 minutes.
-
Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization Data for 3,5-Diphenyl-4,5-dihydroisoxazole:
-
1H NMR (CDCl3, 400 MHz): δ 7.70-7.68 (m, 2H, Ar-H), 7.45-7.35 (m, 8H, Ar-H), 5.75 (dd, J = 10.8, 8.4 Hz, 1H, H-5), 3.85 (dd, J = 16.8, 10.8 Hz, 1H, H-4a), 3.30 (dd, J = 16.8, 8.4 Hz, 1H, H-4b).
-
13C NMR (CDCl3, 100 MHz): δ 156.9, 141.2, 130.5, 129.1, 128.8, 128.6, 128.3, 125.9, 82.5, 43.8.
Visualizations
Reaction Scheme and Side Reaction Pathway
Caption: Synthesis of 3,5-diphenyl-4,5-dihydroisoxazole and the competing dimerization side reaction.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield in diphenyl-dihydroisoxazole synthesis.
Technical Support Center: HPLC Analysis of Isoxazoline Compounds
Welcome to the technical support center for the HPLC analysis of isoxazoline compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chromatographic analysis of this important class of molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of isoxazoline compounds.
Problem: Poor Peak Shape (Tailing or Fronting)
Q1: My isoxazoline peak is tailing. What are the possible causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. For isoxazoline compounds, which are often basic in nature, this can be particularly prevalent.
Possible Causes and Solutions:
-
Secondary Interactions with Residual Silanols: Isoxazoline compounds can interact with free silanol groups on the silica-based stationary phase, leading to tailing.
-
Mobile Phase pH is Close to Analyte's pKa: If the mobile phase pH is too close to the pKa of the isoxazoline compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[5]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
Q2: My isoxazoline peak is fronting. What could be the cause?
A2: Peak fronting, the inverse of tailing, is often observed with hydrophobic compounds like isoxazolines, especially when there are issues with the sample solvent or column conditions.
Possible Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread, leading to fronting.[5][6]
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[6] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
Column Overload (Mass Overload): Injecting a highly concentrated sample can lead to peak fronting.[5][6]
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Collapse: This can occur when using highly aqueous mobile phases (greater than 95% water) with some C18 columns, leading to a sudden decrease in retention time and peak fronting.[6]
-
Solution: Flush the column with 100% acetonitrile. To prevent this, use a column specifically designed for highly aqueous mobile phases.[6]
-
Problem: Peak Splitting
Q3: Why is my single isoxazoline peak splitting into two?
A3: A split peak can be caused by a number of issues, from problems at the column inlet to sample preparation.
Possible Causes and Solutions:
-
Partially Blocked Column Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Solution: Reverse-flush the column (disconnect from the detector first). If this doesn't resolve the issue, the column may need to be replaced. Using a guard column can help prevent this.
-
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split.
-
Solution: This usually indicates a degraded column that needs to be replaced.
-
-
Injection Solvent Incompatibility: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
Problem: Retention Time Variability
Q4: My retention times for isoxazoline standards are shifting between injections. What should I check?
A4: Unstable retention times can compromise the reliability of your analytical method. Several factors can contribute to this issue.
Possible Causes and Solutions:
-
Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention time, especially for hydrophobic compounds like isoxazolines. A 1% change in the organic solvent composition can alter retention times by 5-15%.
-
Solution: Prepare the mobile phase accurately and consistently. It is recommended to prepare it gravimetrically rather than volumetrically. Ensure thorough mixing and degassing.
-
-
Column Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[7][8]
-
Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift.[9]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes.
-
-
Pump Issues: Leaks in the pump, worn seals, or faulty check valves can lead to inconsistent flow rates and, consequently, variable retention times.
-
Solution: Regularly inspect the pump for leaks (salt crystal buildup is a common sign) and perform routine maintenance.
-
Problem: Baseline Issues
Q5: I am observing a noisy or drifting baseline in my chromatograms. How can I improve it?
A5: A stable baseline is crucial for accurate integration and quantification of peaks.
Possible Causes and Solutions:
-
Contaminated or Poorly Prepared Mobile Phase: Impurities in the solvents, dissolved gas, or microbial growth can all contribute to baseline noise and drift.
-
Solution: Use high-purity, HPLC-grade solvents.[11] Degas the mobile phase thoroughly using an inline degasser, helium sparging, or sonication. Prepare fresh mobile phase daily.
-
-
Detector Issues: A dirty flow cell or a failing lamp can cause baseline noise.
-
Solution: Flush the flow cell with a strong, appropriate solvent. If the noise persists, the detector lamp may need to be replaced.
-
-
Pump Malfunctions: Pulsations from the pump due to worn seals or check valve problems can manifest as a noisy baseline.
-
Solution: Perform regular pump maintenance.
-
Frequently Asked Questions (FAQs)
Q6: What is a good starting point for developing an HPLC method for a new isoxazoline compound?
A6: For reversed-phase HPLC, a good starting point for isoxazoline analysis is a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like 0.1% formic acid to improve peak shape.[1][2] Given the hydrophobic nature of isoxazolines, a higher percentage of organic solvent is typically required for elution. A gradient elution from a lower to a higher organic content is often necessary to separate the isoxazoline from more polar impurities and matrix components.
Q7: How can I improve the resolution between my isoxazoline peak and a closely eluting impurity?
A7: To improve resolution, you can try several approaches:
-
Optimize the Mobile Phase: Adjusting the ratio of organic solvent to water can alter the selectivity. Trying a different organic modifier (e.g., methanol instead of acetonitrile) can also be effective.
-
Change the Column: A column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) may provide different selectivity. A longer column or a column with a smaller particle size will increase efficiency and can improve resolution.
-
Adjust the Temperature: Changing the column temperature can affect the selectivity between two closely eluting compounds.[7][8]
Q8: I am seeing unexpected peaks in my chromatogram. What could be their source?
A8: Unexpected peaks can arise from several sources:
-
Sample Degradation: Isoxazoline compounds can degrade under certain conditions (e.g., exposure to light, extreme pH, or high temperatures).[11] The appearance of new peaks over time can be an indication of instability.
-
Contamination: Contamination can come from the sample matrix, the solvents, the vials, or carryover from a previous injection.
-
Solution: Ensure proper sample clean-up. Use high-purity solvents and clean vials. Run a blank injection (mobile phase only) to check for system contamination.
-
-
Ghost Peaks: These are peaks that appear in a blank run and can be due to contaminants in the mobile phase or from the HPLC system itself.
Q9: What are the key considerations for sample preparation when analyzing isoxazolines in complex matrices like plasma or tissue?
A9: Effective sample preparation is crucial to remove interfering substances and concentrate the analyte. Common techniques include:
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile is a common first step.[14]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract and can be used to concentrate the isoxazoline from the sample.
-
Liquid-Liquid Extraction (LLE): This is another effective technique for isolating hydrophobic compounds like isoxazolines from aqueous matrices.
Quantitative Data
The following tables provide examples of HPLC method parameters and validation data for the analysis of specific isoxazoline compounds.
Table 1: HPLC Method Parameters for Fluralaner Analysis [1][2]
| Parameter | Condition |
| Column | Zorbax Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Run Time | 8 min |
| Retention Time | ~5.2 min |
Table 2: Validation Data for Fluralaner HPLC Method [1][2]
| Validation Parameter | Result |
| Linearity Range | 10-90 µg/mL |
| Correlation Coefficient (r²) | 0.9997 |
| Accuracy (% Recovery) | 100.06% |
| Limit of Detection (LOD) | 2 µg/mL |
| Limit of Quantification (LOQ) | 6 µg/mL |
| Precision (%RSD) | < 2% |
Table 3: HPLC Method Parameters for Afoxolaner Analysis [15]
| Parameter | Condition |
| Column | Zorbax-SB C18 (50 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (50/50, v/v) |
| Gradient | Gradient Elution |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 225 nm |
Table 4: Validation Data for Afoxolaner HPLC Method [15]
| Validation Parameter | Result |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.21 µg/mL |
| Limit of Quantification (LOQ) | ~0.70 µg/mL |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Isoxazoline Screening
This protocol provides a starting point for the analysis of isoxazoline compounds. Optimization will likely be required for specific analytes and matrices.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start with a composition of 50% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength appropriate for the specific isoxazoline (typically in the range of 220-270 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. If analyzing from a complex matrix, perform appropriate extraction (e.g., protein precipitation or SPE).
Protocol 2: Forced Degradation Study of an Isoxazoline Compound[11]
This protocol outlines a general procedure to assess the stability of an isoxazoline and to identify potential degradation products.
-
Prepare a stock solution of the isoxazoline compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH and heat at 60°C for a specified time.
-
Oxidation: Mix with an equal volume of 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Heat a solution of the compound at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to UV light.
-
-
At each time point, take a sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) alongside an unstressed control sample.
-
Evaluate the chromatograms for the appearance of new peaks and a decrease in the area of the parent isoxazoline peak. This information is valuable for developing a robust and specific analytical method.
References
- 1. irjpms.com [irjpms.com]
- 2. Estimation of Fluralaner from Bulk and Dosage Form By Novel RP-HPLC Technique [paper.researchbib.com]
- 3. agilent.com [agilent.com]
- 4. moravek.com [moravek.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. restek.com [restek.com]
- 7. chromtech.com [chromtech.com]
- 8. Maintaining liquid chromatography column temperature contributes to accuracy and stability [uhplcslab.com]
- 9. pravara.com [pravara.com]
- 10. How does increasing column temperature affect LC methods? [sciex.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay of afoxolaner and determination of its related substances in commercial bulk batches of afoxolaner by reversed-phase HPLC method based on a short octadecyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
"improving the stability of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL in solution"
Technical Support Center: 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following guidance is based on the established chemical principles and stability profiles of the broader isoxazoline and 5-hydroxyisoxazoline class of compounds. Researchers are strongly encouraged to perform their own stability studies for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in solution?
A1: The primary factors contributing to the degradation of isoxazoline derivatives are exposure to extreme pH conditions (acid or base), water (hydrolysis), light (photodegradation), high temperatures (thermal degradation), and oxidative conditions.[1][2][3] The 5-hydroxy group on your specific compound may make it particularly susceptible to acid- or base-catalyzed degradation through ring-opening mechanisms.
Q2: What are the most suitable solvents for preparing and storing stock solutions of this compound?
A2: While solvent choice is highly compound-specific, Dimethyl sulfoxide (DMSO) is generally considered a suitable solvent for long-term storage of stock solutions, typically at -20°C or -80°C.[1] However, DMSO is hygroscopic, and absorbed water can promote hydrolysis.[1] Acetonitrile is another common solvent that may offer good stability.[4] Protic solvents like ethanol or methanol should be used with caution as they can potentially participate in solvolysis reactions.[1] Always use high-purity, anhydrous solvents and prepare fresh solutions for sensitive experiments when possible.[1]
Q3: How long can I store my stock solution?
A3: For many small molecules in DMSO, storage at -20°C can be viable for up to three months, with -80°C being recommended for longer-term storage.[1] However, the stability of each compound is unique. It is best practice to re-evaluate the integrity of the solution for long-term studies, especially for a hemiaminal-like structure such as a 5-hydroxyisoxazoline. Minimizing freeze-thaw cycles by preparing single-use aliquots is highly recommended.[1]
Q4: My experiment requires an aqueous buffer. How can I minimize degradation?
A4: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, it is crucial to control the final concentration of the organic solvent (often <0.5%) to avoid affecting the experiment.[1] The pH of the aqueous buffer is critical. Isoxazoline degradation can be pH-dependent.[5][6] It is advisable to conduct a preliminary stability test in your specific buffer system to determine the compound's viability over the experimental timeframe.
Q5: How can I definitively assess the stability of my specific compound in my experimental solution?
A5: A forced degradation study is the most effective way to assess the stability of your compound.[1][7][8] This involves intentionally exposing the compound to stress conditions like acid, base, oxidation, heat, and light.[1][9] The degradation is then monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate the parent compound from its degradation products.[1]
Troubleshooting Guide
This guide addresses common stability issues encountered during experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC analysis of a freshly prepared solution. | Solvent Reactivity: The chosen solvent (e.g., a protic solvent like methanol) may be reacting with the compound.[1] | Switch to a more inert aprotic solvent like high-purity DMSO or acetonitrile. Prepare solutions immediately before use. |
| Appearance of new peaks in chromatogram after short-term storage at room temperature. | Thermal Degradation or Hydrolysis: The compound is unstable at room temperature, potentially exacerbated by trace water in the solvent.[1][10] | Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] Use anhydrous solvents. |
| Inconsistent results between experiments run on different days. | Photodegradation: The compound may be sensitive to light, and ambient lab lighting could be causing degradation.[5][11] | Protect solutions from light at all times using amber vials or by wrapping containers in aluminum foil.[1] |
| Significant degradation when diluted in an acidic or basic aqueous buffer. | pH Instability: The isoxazoline ring, particularly with a 5-hydroxy substituent, is likely susceptible to acid or base-catalyzed hydrolysis/ring-opening.[5][6] | Determine the pH range of maximum stability by performing a pH profile study. Adjust experimental buffers to this pH if possible. If not, minimize the time the compound spends in the unstable buffer. |
| Gradual decrease in stock solution concentration over several weeks, even when frozen. | Slow Degradation/Hydrolysis: Even at low temperatures, slow degradation can occur, especially if the solvent has absorbed water.[1] | Qualify the stock solution before use in critical experiments. Consider preparing fresh stock solutions more frequently. Ensure solvent is high-purity and anhydrous. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound to determine its intrinsic stability and develop a stability-indicating analytical method.[1][12]
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Materials:
-
This compound
-
HPLC-grade DMSO, Acetonitrile, and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC-MS system with a suitable column (e.g., C18)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).[1]
-
Preparation of Stress Samples: For each condition, dilute the stock solution to a working concentration (e.g., 100 µg/mL).
-
Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 4 hours.[1]
-
Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 4 hours.[1]
-
Oxidative Degradation: Mix the working solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the working solution at 80°C, protected from light, for 48 hours.
-
Photodegradation: Expose the working solution to direct sunlight or a photostability chamber for 24 hours. Prepare a control sample wrapped in aluminum foil to serve as a dark control.[1]
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before injection if necessary.
-
Analyze all samples, along with an unstressed control solution, using a validated, stability-indicating HPLC or UPLC-MS method capable of separating the parent peak from all degradation products.[1]
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound under each stress condition.
-
Identify and, if necessary, characterize any significant degradation products using mass spectrometry (MS) and other spectroscopic techniques.[1]
-
Representative Data Summary Table
The results of a forced degradation study can be summarized as follows:
| Stress Condition | Duration | Temperature | % Degradation (Parent Compound) | Number of Major Degradants |
| 0.1 M HCl | 4 hours | 60°C | 25.4% | 2 |
| 0.1 M NaOH | 4 hours | 60°C | 45.8% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 15.2% | 1 |
| Thermal | 48 hours | 80°C | 8.9% | 1 |
| Photolytic | 24 hours | Ambient | 12.5% | 2 |
| Control (Dark) | 24 hours | Ambient | <1.0% | 0 |
Visualizations
Potential Degradation Pathway
The 5-hydroxyisoxazoline structure is susceptible to ring-opening, particularly under acidic conditions, which can lead to the formation of a β-hydroxy oxime intermediate. This intermediate can undergo further reactions.
Caption: Plausible acid-catalyzed degradation pathway for a 5-hydroxyisoxazoline.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve stability issues encountered during experimentation.
Caption: A logical workflow for troubleshooting compound stability issues.
Forced Degradation Experimental Workflow
This diagram illustrates the key stages of conducting a forced degradation study, from preparation to final analysis.
Caption: Workflow for a comprehensive forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. qbdgroup.com [qbdgroup.com]
- 12. rjptonline.org [rjptonline.org]
"common pitfalls in the characterization of dihydroisoxazole derivatives"
Welcome to the technical support center for the characterization of dihydroisoxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental analysis of these heterocyclic compounds. Here you will find troubleshooting guides and frequently asked questions to assist in the accurate identification and characterization of your synthesized molecules.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum is showing unexpected signals. How can I confirm the formation of the dihydroisoxazole ring?
A1: Ambiguous NMR spectra are a common issue. First, confirm the presence of characteristic signals for the dihydroisoxazole core. For a typical 3,5-disubstituted 4,5-dihydroisoxazole, you should look for:
-
A triplet for the proton at the 4-position (H4).[1]
-
A doublet of doublets for the proton at the 5-position (H5).
-
Two diastereotopic protons at the 4-position (H4a and H4b), which will appear as a pair of doublets of doublets if there is a substituent at C4.
If these signals are absent or unclear, consider the possibility of regioisomer formation or ring-opening reactions.
Q2: I am struggling to differentiate between the 3,5- and 3,4-disubstituted regioisomers. What is the best approach?
A2: Distinguishing between regioisomers is a critical characterization step. The most effective method is 2D NMR spectroscopy.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons on the substituents and the carbons of the dihydroisoxazole ring. For a 3,5-disubstituted isomer, you would expect to see a correlation between the substituent at C5 and C4/C5 of the ring, and similarly for the C3 substituent.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space correlations between protons on the substituents and the protons on the dihydroisoxazole ring, helping to confirm their relative positions.
Q3: My compound appears to be degrading during purification. What are the common stability issues with dihydroisoxazoles?
A3: Dihydroisoxazole derivatives can be susceptible to degradation, particularly ring-opening reactions.[2][3] This can be influenced by factors such as:
-
pH: Both acidic and basic conditions can promote ring cleavage. It is advisable to maintain a neutral pH during workup and purification.
-
Temperature: Elevated temperatures can lead to decomposition.[4] Avoid excessive heating during solvent evaporation and chromatography.
-
Choice of Chromatography Stationary Phase: Silica gel, being slightly acidic, can sometimes cause degradation of sensitive compounds.[5] If you suspect this is an issue, consider using a more inert stationary phase like alumina or a buffered silica gel.
Troubleshooting Guides
Problem 1: Inconsistent or Low Yields After Purification
| Possible Cause | Troubleshooting Steps |
| Compound Instability on Silica Gel | 1. Perform a small-scale stability test by spotting the crude product on a TLC plate and letting it sit for an extended period before eluting. If streaking or new spots appear, instability is likely. 2. Switch to a different stationary phase for column chromatography, such as neutral alumina or Florisil. 3. Consider alternative purification methods like recrystallization or preparative HPLC with a neutral mobile phase. |
| Ring-Opening During Workup | 1. Ensure all aqueous washes are performed with neutral water or a buffered solution (e.g., saturated sodium bicarbonate if the reaction was acidic). 2. Minimize the time the compound is in contact with aqueous acidic or basic solutions. 3. Extract the product into an organic solvent as quickly as possible after quenching the reaction. |
| Thermal Decomposition | 1. Use rotary evaporation at a low temperature to remove the solvent. 2. If the compound needs to be dried under high vacuum, do so at room temperature. |
Problem 2: Ambiguous Mass Spectrometry Fragmentation
| Possible Cause | Troubleshooting Steps |
| Unexpected Fragmentation Pattern | 1. The primary fragmentation pathway for many isoxazolyl-containing compounds involves the cleavage of the N-O bond.[6] Look for fragments corresponding to this cleavage. 2. Consider the possibility of in-source fragmentation or rearrangement. Varying the ionization energy or using a softer ionization technique (e.g., ESI instead of EI) can help to identify the molecular ion more clearly. |
| Isobaric Interference | 1. If you have a complex mixture, it's possible that an impurity has the same nominal mass as your target compound.[7] 2. High-resolution mass spectrometry (HRMS) is essential to determine the elemental composition of the parent ion and its fragments, which can help to distinguish between your product and potential isobaric impurities. |
Experimental Protocols
Key Experiment: 1,3-Dipolar Cycloaddition for Dihydroisoxazole Synthesis
This is a common method for synthesizing 3-aryl-4,5-dihydroisoxazoles.[8]
Materials:
-
Substituted aromatic aldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Styrene (or other alkene)
-
Dichloromethane (DCM)
-
N-Chlorosuccinimide (NCS)
Procedure:
-
Oxime Formation:
-
Dissolve the substituted aromatic aldehyde in a suitable solvent.
-
Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., NaOH) to the solution.
-
Stir the reaction mixture at room temperature until the aldehyde is consumed (monitor by TLC).
-
Extract the resulting aldoxime and purify by recrystallization or column chromatography.[8]
-
-
Nitrile Oxide Generation and Cycloaddition:
-
Dissolve the purified aldoxime in DCM.
-
Add the alkene (e.g., styrene) to the solution.
-
Slowly add an oxidizing agent (e.g., NCS) to the mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until the aldoxime is consumed (monitor by TLC).
-
Quench the reaction, extract the product, and purify by column chromatography to yield the 3-aryl-4,5-dihydroisoxazole.[8]
-
Visual Guides
Troubleshooting Workflow for Ambiguous Spectroscopic Data
Caption: A stepwise guide to troubleshooting ambiguous spectroscopic data for dihydroisoxazole derivatives.
Potential Pitfalls in Dihydroisoxazole Synthesis and Characterization
Caption: Interconnected challenges in the synthesis, purification, and characterization of dihydroisoxazoles.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. umimpact.umt.edu [umimpact.umt.edu]
- 7. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Dimerization of the nitrile oxide, or formation of other byproducts. 3. Product degradation: The product is known to be sensitive to acidic and basic conditions, leading to dehydration.[1][2] 4. Loss during workup/purification: The product may be partially soluble in the aqueous phase, or may degrade on silica gel during chromatography.[1] | 1. Reaction monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. 2. Control of stoichiometry: Ensure precise stoichiometry of reactants. The slow addition of the nitrile oxide precursor to the enolate solution can minimize dimerization. 3. pH control: Maintain neutral or near-neutral pH during workup and purification. Use a buffered aqueous solution for washing. 4. Purification method: Consider recrystallization as an alternative to column chromatography to minimize degradation.[3] If chromatography is necessary, use deactivated silica gel and a non-polar eluent system. |
| Formation of Dehydrated Impurity (5-Methyl-3,4-diphenylisoxazole) | 1. High reaction temperature: Elevated temperatures can promote the elimination of water from the product. 2. Acidic or basic conditions: The hydroxyl group is prone to elimination under both acidic and basic conditions.[1][4] 3. Prolonged reaction or workup time: Increased exposure to reaction or workup conditions can lead to more dehydration. 4. Purification on silica gel: The acidic nature of silica gel can catalyze the dehydration.[1] | 1. Temperature control: Maintain the recommended reaction temperature. For exothermic reactions, ensure efficient cooling, especially during scale-up. 2. Neutral workup: Quench the reaction with a neutral or weakly acidic solution (e.g., ammonium chloride solution). Wash the organic phase with brine until neutral. 3. Minimize time: Perform the workup and purification steps as efficiently as possible. 4. Alternative purification: Utilize recrystallization from a suitable solvent system (e.g., n-hexane) to avoid contact with silica gel.[3] |
| Difficulty in Product Isolation/Crystallization | 1. Presence of impurities: Byproducts or unreacted starting materials can inhibit crystallization. 2. Oily product: The product may initially separate as an oil. 3. Inappropriate solvent system: The chosen solvent may not be optimal for crystallization. | 1. Purity check: Analyze the crude product by HPLC or NMR to identify the level of impurities. If necessary, perform a preliminary purification step. 2. Induce crystallization: Try techniques such as scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure product, or cooling the solution slowly. 3. Solvent screening: Experiment with different solvents or solvent mixtures for recrystallization. A mixture of a good solvent and a poor solvent is often effective. |
| Exothermic Reaction Leading to Poor Control (Scale-up Issue) | 1. Heat generation from the reaction: 1,3-dipolar cycloaddition reactions can be exothermic.[5] 2. Inadequate heat dissipation: The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.[5] | 1. Slow addition of reagents: Add one of the reactants portion-wise or via a syringe pump to control the rate of reaction and heat generation. 2. Efficient cooling: Use a reactor with a cooling jacket and ensure good agitation for efficient heat transfer. 3. Dilution: Conducting the reaction in a more dilute solution can help to manage the exotherm. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a 1,3-dipolar cycloaddition reaction.[1][2] This typically involves the reaction of an in situ generated benzonitrile oxide with the enolate of phenylacetone.[2] Another documented route involves the reaction of deoxybenzoin oxime with ethyl acetate in the presence of a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (THF).[3][6]
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: The most critical parameters during scale-up are:
-
Temperature Control: The reaction can be exothermic, and poor temperature control can lead to increased side product formation, particularly the dehydrated isoxazole.[5]
-
Reagent Addition Rate: Slow and controlled addition of reagents is crucial to manage the reaction exotherm and minimize side reactions like nitrile oxide dimerization.
-
Mixing/Agitation: Efficient mixing is essential to ensure homogeneity and effective heat transfer in a large reactor.
Q3: My final product is always contaminated with the dehydrated isoxazole. How can I prevent this?
A3: The formation of the dehydrated product, 5-methyl-3,4-diphenylisoxazole, is a common issue due to the instability of the hydroxyl group.[1] To minimize this, you should:
-
Maintain strict temperature control during the reaction and workup.
-
Ensure neutral pH conditions during the workup by washing with brine.
-
Avoid purification by standard silica gel chromatography, as the acidic surface can promote dehydration.[1] Recrystallization is the preferred method of purification.[3]
Q4: What are the typical yields for this reaction on a laboratory scale?
A4: While specific yields for the scaled-up synthesis of the title compound are not extensively reported, related isoxazoline syntheses can have yields ranging from moderate to good. For instance, a patent describing the subsequent dehydration step to 5-methyl-3,4-diphenylisoxazole reports a yield of 72% for that step, suggesting the initial formation of the hydroxylated compound is efficient.[4] Another process for a similar isoxazoline formation reports yields in the range of 70-82%.[7]
Q5: What are the safety precautions I should take during this synthesis?
A5: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (safety glasses, lab coat, gloves). When using strong bases like lithium diisopropylamide (LDA) or n-butyllithium, it is critical to work under an inert atmosphere (nitrogen or argon) and handle these reagents with care as they are pyrophoric. The reaction should be conducted in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition
This protocol is based on the general principle of 1,3-dipolar cycloaddition for the formation of the isoxazoline ring.[1][2]
-
Enolate Formation:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve phenylacetone in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Nitrile Oxide Generation and Cycloaddition:
-
In a separate flask, prepare a solution of benzaldehyde oxime in anhydrous THF.
-
To this solution, add a chlorinating agent (e.g., N-chlorosuccinimide) at 0 °C to generate the corresponding hydroxamoyl chloride.
-
Slowly add a solution of a non-nucleophilic base (e.g., triethylamine) to the hydroxamoyl chloride solution at 0 °C to generate the benzonitrile oxide in situ.
-
Slowly add the freshly prepared benzonitrile oxide solution to the cold enolate solution, maintaining the reaction temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and then brine until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as n-hexane.[3]
-
Data Presentation
| Parameter | Condition A (Lab Scale) | Condition B (Scale-up) | Expected Outcome/Comments |
| Starting Material | Phenylacetone | Phenylacetone | - |
| Reagent | LDA, Benzonitrile Oxide | LDA, Benzonitrile Oxide | - |
| Solvent | Anhydrous THF | Anhydrous THF | Ensure solvent is completely dry to prevent quenching of the base. |
| Temperature | -78 °C to room temp. | -78 °C to room temp. | Strict temperature control is crucial during scale-up to manage exotherm. |
| Reaction Time | 12-16 hours | 12-24 hours | Monitor by TLC/HPLC to confirm completion. |
| Typical Yield | 70-85% (crude) | 65-80% (crude) | Yields may be slightly lower on scale-up due to handling losses. |
| Purification Method | Recrystallization | Recrystallization | Avoid silica gel chromatography to prevent dehydration.[1] |
| Purity (post-purification) | >98% | >98% | Purity should be confirmed by HPLC and NMR. |
Visualizations
References
- 1. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103172583A - Parecoxib preparation method - Google Patents [patents.google.com]
- 4. CN106146424A - A kind of preparation method of 5-methyl-3,4-diphenyl isoxazole - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. Valdecoxib synthesis - chemicalbook [chemicalbook.com]
- 7. ijpcbs.com [ijpcbs.com]
Technical Support Center: Degradation of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL. The information is designed to address potential issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of isoxazoline compounds, including this compound, are exposure to light (photodegradation), high temperatures (thermal degradation), and non-neutral pH conditions (acid or base hydrolysis).[1] Oxidative conditions can also contribute to its degradation.[1]
Q2: How can I monitor the degradation of my compound during an experiment?
A2: The most effective method for monitoring degradation is through a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques can separate the parent compound from its degradation products, allowing for quantification of the extent of degradation over time.
Q3: What are the likely degradation pathways for this molecule?
A3: Based on studies of similar isoxazoline derivatives, a probable degradation pathway involves the cleavage of the N-O bond within the isoxazolidine ring.[2] This can be initiated by factors such as UV irradiation. This initial ring-opening can lead to the formation of various smaller molecules. For instance, photodegradation of some isoxazolines has been shown to produce derivatives of chlorobenzene and methyl pyridine, suggesting the breakdown of the core ring structure and substituent groups.[2]
Q4: Are there any known reactive functional groups in this compound that I should be aware of?
A4: The isoxazoline ring itself is the most reactive part of the molecule, particularly the labile N-O bond. The hydroxyl group (-OH) at the 5-position can also be involved in reactions, such as dehydration, especially under acidic or thermal stress.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
Appearance of new peaks in the chromatogram that are not present in the reference standard.
-
A decrease in the peak area of the parent compound over time.
Possible Causes:
-
Photodegradation: The compound may be sensitive to light, especially UV light.[1][2]
-
Thermal Degradation: Exposure to elevated temperatures during the experiment or sample preparation can cause decomposition.[1][3]
-
pH Instability: The compound may be degrading due to acidic or basic conditions in the solvent or mobile phase.[2][4]
-
Solvent Reactivity: The solvent used may not be inert and could be reacting with the compound.
Solutions:
-
Protect from Light: Conduct experiments in amber vials or under low-light conditions. Use a photostability chamber for controlled light exposure studies.[1]
-
Temperature Control: Maintain samples at a controlled, low temperature. Avoid prolonged exposure to heat.
-
pH Control: Use buffered solutions to maintain a neutral pH unless investigating pH-dependent degradation. Neutralize acidic or basic samples before analysis.[1]
-
Solvent Selection: Use high-purity, HPLC-grade solvents.[1] If degradation is suspected in a particular solvent, perform a solvent stability study.
Issue 2: Poor Recovery or Loss of Compound
Symptoms:
-
The concentration of the compound is significantly lower than expected after an experimental procedure.
Possible Causes:
-
Adsorption: The compound may be adsorbing to the surface of glassware or plasticware.
-
Precipitation: The compound may have limited solubility in the chosen solvent and could be precipitating out of the solution.
-
Significant Degradation: The compound may be highly unstable under the experimental conditions, leading to a substantial loss of the parent molecule.
Solutions:
-
Use Silanized Glassware: To minimize adsorption, use silanized glassware.
-
Solubility Assessment: Determine the solubility of the compound in the chosen solvent before preparing stock solutions. Sonication or gentle warming may help dissolve the compound, but be cautious of potential thermal degradation.[1]
-
Forced Degradation Study: Conduct a forced degradation study to understand the compound's stability profile under various stress conditions (acid, base, oxidation, heat, light).[1]
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a UV/PDA detector
-
Photostability chamber
-
Oven or water bath
2. Preparation of Stock and Test Solutions:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
For each stress condition, dilute the stock solution to a working concentration (e.g., 100 µg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the test solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for specific time points (e.g., 2, 8, 24 hours). Neutralize with NaOH before analysis.[1]
-
Base Hydrolysis: Mix the test solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with HCl before analysis.[1]
-
Oxidative Degradation: Mix the test solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.[1]
-
Thermal Degradation: Place the test solution in an oven at an elevated temperature (e.g., 80°C).[1]
-
Photodegradation: Expose the test solution to a controlled light source in a photostability chamber.
4. Analysis:
-
Analyze the stressed samples at various time points using a validated stability-indicating HPLC or LC-MS method.
-
Quantify the percentage of the parent compound remaining and identify major degradation products.
Data Presentation
Table 1: Hypothetical Results of a Forced Degradation Study for this compound
| Stress Condition | Incubation Time (hours) | % Parent Compound Remaining | Number of Degradation Products |
| 0.1 M HCl (60°C) | 2 | 85.2 | 2 |
| 8 | 62.5 | 4 | |
| 24 | 35.1 | 5 | |
| 0.1 M NaOH (60°C) | 2 | 78.9 | 3 |
| 8 | 51.3 | 5 | |
| 24 | 22.7 | 6 | |
| 3% H₂O₂ (RT) | 24 | 92.4 | 1 |
| Thermal (80°C) | 24 | 88.1 | 2 |
| Photolytic | 24 | 75.6 | 4 |
Visualizations
Degradation Pathway Diagrams
Caption: Potential degradation pathways of this compound.
Experimental Workflow Diagram
Caption: General workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Mechanisms for the Thermal Decomposition of Metallaisoxazolin-5-ones from Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Stereoisomers of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the resolution of stereoisomers of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol (CAS: 181696-73-1).
Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of this compound?
A1: The structure of this compound has two chiral centers (at the C4 and C5 positions). Therefore, the molecule can exist as a total of four stereoisomers, which comprise two pairs of enantiomers. These two enantiomeric pairs are diastereomers of each other. The primary goal of resolution is to separate these stereoisomers, typically starting from a racemic or diastereomeric mixture.
Q2: What are the primary methods for resolving the stereoisomers of this compound?
A2: The two most common and effective methods for resolving isoxazoline derivatives, and applicable to this specific compound, are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative technique for separating enantiomers.[1][2] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[3] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The separated diastereomer is then treated to cleave the resolving agent, yielding the pure enantiomer.[3]
Q3: How do I select the appropriate Chiral Stationary Phase (CSP) for HPLC resolution?
A3: The selection of a CSP is crucial for successful enantioseparation. For isoxazoline derivatives, polysaccharide-based CSPs are highly effective. Consider the following:
-
Amylose and Cellulose Derivatives: Columns like Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD/ID (cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[2][4]
-
Cyclodextrin-Based CSPs: Functionalized cyclodextrin columns have also demonstrated high efficiency in resolving isoxazoline racemates.[5][6]
-
Screening: It is often necessary to screen several different CSPs and mobile phase compositions to find the optimal conditions for baseline separation.
Q4: What are suitable chiral resolving agents for diastereomeric crystallization?
A4: The target molecule has a hydroxyl (-OH) group, which can be derivatized to introduce a carboxylic acid or amine handle for salt formation. Alternatively, if the synthesis route allows, a precursor with an amine or acid functionality can be resolved. Common resolving agents include:
-
Chiral Acids: For resolving a basic intermediate, agents like (+)- or (-)-Tartaric acid, (+)- or (-)-O,O'-Dibenzoyltartaric acid, and (+)- or (-)-Camphorsulfonic acid are frequently used.[3]
-
Chiral Bases: For resolving an acidic intermediate, bases such as brucine, strychnine, or (R/S)-1-phenylethylamine are common choices.[3]
Experimental Protocols & Data
Protocol 1: Chiral HPLC Method for Enantiomeric Resolution
This protocol provides a general methodology for developing a chiral HPLC separation method.
-
Column Selection: Begin with a polysaccharide-based column, such as Chiralpak® IA or Chiralpak® AD-RH.
-
Sample Preparation: Dissolve a small amount of the this compound mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.
-
Mobile Phase Preparation: Prepare various mobile phases for screening. Typical phases for isoxazolines include mixtures of an alcohol (e.g., isopropanol, ethanol) and a non-polar modifier (e.g., hexane, heptane). For reversed-phase columns like AD-RH, mixtures of water, acetonitrile, and isopropanol are common.[1]
-
Initial Screening Conditions:
-
Optimization: Adjust the ratio of alcohol to hydrocarbon in the mobile phase. Small amounts of additives like diethylamine (DEA) or trifluoroacetic acid (TFA) can sometimes improve peak shape and resolution.
-
Data Analysis: Calculate the retention factors (k), selectivity factor (α), and resolution (Rs) to determine the best separation conditions.
Table 1: Example Chiral HPLC Screening Conditions
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v/v) | Typical Flow Rate (mL/min) | Temperature (°C) | Expected Outcome |
| Chiralpak® IA | Hexane/Isopropanol (90:10) | 1.0 | 25 | Good starting point for many isoxazolines.[2] |
| Chiralpak® AD-RH | Water/Acetonitrile/Isopropanol (40:10:50) | 0.8 | 45 | Effective for reversed-phase separation.[1] |
| Perphenylcarbamate Cyclodextrin | Ternary Eluents (e.g., Hexane/Ethanol/DCM) | 0.7 | 30 | High resolution reported for some isoxazolines.[5] |
Protocol 2: Diastereomeric Salt Crystallization
-
Resolving Agent Selection: Choose a chiral resolving agent based on the functionality of your molecule (or a suitable precursor). For the hydroxyl group, derivatization may be needed first to create an acidic or basic center.
-
Salt Formation: Dissolve equimolar amounts of the racemic compound and the chosen chiral resolving agent in a suitable solvent (e.g., methanol, ethanol, acetone). The solvent should be one in which the diastereomeric salts have different solubilities.
-
Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. The less soluble diastereomeric salt should crystallize out.
-
Isolation and Purification: Collect the crystals by filtration. The purity (diastereomeric excess, d.e.) can be checked by NMR or HPLC. If the d.e. is low, one or more recrystallizations from fresh solvent may be necessary.
-
Liberation of the Enantiomer: After achieving high d.e., treat the purified diastereomeric salt with an acid or base to break the salt bond and liberate the free enantiomer. For example, if a chiral acid was used, treatment with a base like NaOH or NaHCO₃ will regenerate the target molecule.
-
Extraction: Extract the liberated enantiomer into an organic solvent, wash, dry, and concentrate to yield the enantiomerically enriched product.
Troubleshooting Guides
Issue 1: Poor or No Separation in Chiral HPLC
| Possible Cause | Troubleshooting Step |
| Incorrect CSP | The chosen chiral stationary phase may not be suitable. Screen a different class of CSP (e.g., switch from a cellulose-based to an amylose-based column).[2][4] |
| Suboptimal Mobile Phase | Systematically vary the ratio of the polar (alcohol) and non-polar (alkane) components. Test different alcohols (e.g., ethanol, isopropanol, n-butanol). |
| Temperature Effects | Lowering the column temperature often increases resolution, although it may increase backpressure and run time. Try running at 15°C, 25°C, and 40°C. |
| Peak Inversion | The elution order of enantiomers can sometimes be reversed by changing the CSP (e.g., from Chiralpak AD to Chiralcel OD) or, in some cases, the alcohol modifier. |
| On-Column Racemization | The compound may be racemizing on the column, especially if there are acidic or basic sites on the stationary phase. Adding a small amount of an acidic or basic modifier (TFA or DEA) to the mobile phase can sometimes prevent this.[2] |
Issue 2: Problems with Diastereomeric Crystallization
| Possible Cause | Troubleshooting Step |
| No Crystals Form (Oil Out) | The solvent may be inappropriate. Try a less polar solvent if an oil forms. Use a solvent screen with small vials to test different options (e.g., ethanol, ethyl acetate, acetone, acetonitrile). |
| Both Diastereomers Co-crystallize | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. Try a different solvent or a mixture of solvents to maximize the solubility difference. |
| Low Diastereomeric Excess (d.e.) | The initial crystallization was not efficient. Perform one or more recrystallizations of the filtered solid to enrich the desired diastereomer. |
| Difficulty Liberating Enantiomer | The acid/base reaction to break the salt is incomplete. Ensure you are using a sufficient excess of the acid or base and allowing adequate reaction time. Check the pH of the aqueous layer. |
Visualizations
Caption: Overall workflow for the resolution of stereoisomers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enantioseparation of isoxazolines with functionalized perphenylcarbamate cyclodextrin clicked chiral stationary phases in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral differentiation of novel isoxazoline derivatives on “clicked” thioether and triazole bridged cyclodextrin chiral stationary phases - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Regioselectivity in Isoxazoline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselective synthesis of isoxazolines. This guide focuses on the common challenges encountered during the 1,3-dipolar cycloaddition of nitrile oxides with alkenes and alkynes.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I favor the formation of the 3,5-disubstituted isomer?
A1: Achieving high regioselectivity for the 3,5-disubstituted isoxazole is a common objective. The formation of this isomer is often favored due to electronic and steric factors in the Huisgen 1,3-dipolar cycloaddition.[1] However, if you are observing poor selectivity, consider the following strategies:
-
Catalyst Selection: The use of a copper(I) catalyst, such as CuI or in situ generated catalysts from CuSO₄ and a reducing agent, is a well-established method to promote the formation of 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been shown to be effective.[1]
-
Solvent Choice: Less polar solvents can sometimes enhance the formation of the 3,5-isomer.[1] However, the effect of solvent polarity can be substrate-dependent, and screening a range of solvents is recommended.[2][3]
-
Lower Reaction Temperature: Decreasing the reaction temperature can improve regioselectivity by favoring the kinetically controlled product.[1][4]
-
In Situ Generation of Nitrile Oxide: Slow, in situ generation of the nitrile oxide from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can maintain a low concentration of the dipole, which can improve selectivity.[1]
Q2: I am aiming for a 3,4-disubstituted isoxazole, but the 3,5-isomer is the major product. What methods can I use to reverse the regioselectivity?
A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging as the 3,5-isomer is typically the thermodynamically favored product with terminal alkynes.[1] Here are some strategies to promote the formation of the 3,4-regioisomer:
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has demonstrated high regiospecificity for 3,4-disubstituted isoxazoles.[1]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid, such as BF₃·OEt₂, can be optimized to selectively yield 3,4-disubstituted isoxazoles.[1][2]
-
-
Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, employing internal alkynes can lead to 3,4,5-trisubstituted isoxazoles, and the strategic choice of substituents can influence the regiochemical outcome.[1]
Q3: My isoxazoline synthesis is suffering from low yields. What are the potential causes and how can I improve the outcome?
A3: Low yields in isoxazoline synthesis can be attributed to several factors. Here is a troubleshooting guide to address this issue:
-
Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, reducing the amount available for the cycloaddition.[1] To minimize this side reaction, generate the nitrile oxide in situ at a low temperature and ensure it can react promptly with the dipolarophile.[1]
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they may also lead to decomposition of starting materials or products.[1] Careful optimization of the reaction temperature is crucial.
-
Base: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are critical and should be optimized.[1]
-
-
Steric Hindrance: Bulky substituents on either the nitrile oxide or the dipolarophile can significantly slow down the reaction rate.[1] If possible, consider modifying the substrates to reduce steric hindrance.
-
Purification Challenges: Isoxazoles can sometimes be difficult to purify. Ensure that you are using appropriate chromatographic conditions to isolate your product effectively.[1]
Q4: How do electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?
A4: The regioselectivity of the 1,3-dipolar cycloaddition is governed by a combination of electronic and steric factors, which can be explained by Frontier Molecular Orbital (FMO) theory.[5][6]
-
Electronic Effects: The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the alignment of the orbitals with the largest coefficients.[1] For a typical reaction between a nitrile oxide and a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, leading to the 3,5-disubstituted isoxazole.[1]
-
Steric Effects: Large, bulky substituents on the nitrile oxide and the dipolarophile will tend to orient themselves away from each other in the transition state to minimize steric repulsion. This steric hindrance generally favors the formation of the 3,5-isomer in reactions with terminal alkynes.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Regioselectivity (Mixture of 3,4- and 3,5-isomers) | Suboptimal reaction conditions. | Systematically vary the solvent polarity and reaction temperature. Lower temperatures often improve selectivity.[4][7] |
| Inherent electronic/steric properties of substrates. | Modify substituents on the starting materials to enhance the electronic or steric bias for the desired regioisomer.[7] | |
| Inappropriate catalyst or lack thereof. | For 3,5-disubstituted products, employ a Copper(I) or Ruthenium catalyst.[1] For 3,4-disubstituted products, consider a Lewis acid catalyst like BF₃·OEt₂ with appropriate substrates.[1][2] | |
| Low Yield of Desired Isoxazole | Decomposition of unstable nitrile oxide intermediate. | Generate the nitrile oxide in situ at low temperatures to ensure it reacts quickly with the dipolarophile.[1] |
| Inefficient in situ generation of nitrile oxide. | Ensure the chosen method for nitrile oxide generation (e.g., from aldoximes with an oxidant or from hydroximoyl chlorides with a base) is compatible with your substrates.[2] | |
| Suboptimal reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature to avoid side reactions and decomposition.[2] | |
| Formation of Furoxan Dimer | High concentration of nitrile oxide. | Employ slow addition or in situ generation of the nitrile oxide to maintain a low concentration. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a general procedure for the copper(I)-catalyzed cycloaddition of an in situ generated nitrile oxide with a terminal alkyne.
Materials:
-
Aldoxime (1.0 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
To a solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.0 mmol) in the chosen solvent (10 mL), add CuI (0.05 mmol).
-
Add NCS (1.1 mmol) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add triethylamine (1.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition
This protocol outlines a metal-free approach for the synthesis of 3,4-disubstituted isoxazoles.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
Pyrrolidine (1.2 mmol)
-
N-hydroximidoyl chloride (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Toluene (5 mL)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.[2]
Visualizations
Caption: Troubleshooting workflow for controlling regioselectivity.
Caption: FMO control of regioselectivity in isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
"comparative analysis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL with other COX-2 inhibitors"
A Comparative Analysis of Isoxazole-Based Compounds and Other Cyclooxygenase-2 (COX-2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over its constitutively expressed isoform, COX-1, has been a major goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. The isoxazole scaffold has emerged as a promising pharmacophore for the development of potent and selective COX-2 inhibitors.
Data Presentation: Comparative COX-2 Inhibition
The following table summarizes the in vitro inhibitory activity of several isoxazole-based compounds and other well-known COX-2 inhibitors against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the drug's preference for inhibiting COX-2. A higher SI indicates greater selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Isoxazole/Isoxazoline Derivatives | |||
| Valdecoxib[1][2] | 21.9 - 150 | 0.005 - 0.24 | >91 - 30000 |
| 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline[3] | 258 | 0.004 | 64500 |
| 5-(4-fluorophenyl)-2,3-dimethyl-4-phenyl-4-isoxazoline[3] | >100 | 0.0316 | >3162 |
| Established COX-2 Inhibitors (Coxibs) | |||
| Celecoxib[4] | 2.8 | 0.091 | 30.8 |
| Rofecoxib[5][6][7] | 15 - >50 | 0.018 - 0.53 | >28 - >2778 |
| Etoricoxib[8][9] | 116 | 1.1 | 105 |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | |||
| Diclofenac[7] | 0.6 | 0.2 | 3 |
| Indomethacin[7] | 0.05 | 0.12 | 0.4 |
Experimental Protocols
A standardized in vitro assay is crucial for the comparative evaluation of COX-2 inhibitors. Below is a representative protocol for determining the COX-1 and COX-2 inhibitory activity of a test compound.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (human recombinant or ovine)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound and reference inhibitors (e.g., Celecoxib) dissolved in DMSO
-
96-well microplates
-
Plate reader for colorimetric or fluorometric detection, or LC-MS/MS for prostaglandin quantification
-
Stop solution (e.g., 1 M HCl)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or other relevant prostaglandin
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer containing the heme cofactor.
-
Compound Dilution: Prepare a series of dilutions of the test compound and reference inhibitors in DMSO.
-
Assay Reaction: a. To the wells of a 96-well plate, add the assay buffer. b. Add the diluted test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO only). c. Add the prepared enzyme solution (either COX-1 or COX-2) to all wells except for the blank. d. Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding. e. Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Reaction Incubation and Termination: a. Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes). b. Stop the reaction by adding the stop solution.
-
Detection: a. Quantify the amount of PGE2 produced using a specific EIA kit according to the manufacturer's instructions. b. Alternatively, other detection methods such as colorimetric or fluorometric assays that measure the peroxidase activity of COX, or LC-MS/MS for direct prostaglandin measurement can be used.[10][11]
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Mandatory Visualizations
Signaling Pathway
Caption: The COX-2 signaling pathway and the inhibitory action of isoxazole-based compounds.
Experimental Workflow
Caption: A generalized experimental workflow for the development of novel COX-2 inhibitors.
References
- 1. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Evaluating the Antibacterial Potential of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the antibacterial activity of the novel compound 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL. While direct experimental data on this specific molecule is not yet available in published literature, we will draw upon data from structurally related isoxazole and isoxazoline derivatives to establish a baseline for comparison and outline the necessary experimental protocols for its evaluation.
Comparative Antibacterial Activity of Isoxazole Derivatives
The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, with several derivatives exhibiting a broad spectrum of biological activities, including antibacterial effects. To contextualize the potential of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various isoxazole derivatives against common Gram-positive and Gram-negative bacteria. These compounds serve as relevant benchmarks for comparison.
| Compound | Test Organism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) of Ref. |
| N3, N5-di(substituted)isoxazole-3,5-diamine derivative (178f) | Escherichia coli | 95 | Cloxacillin | 120 |
| N3, N5-di(substituted)isoxazole-3,5-diamine derivative (178f) | Staphylococcus aureus | - | Cloxacillin | 100 |
| trans-3-(2,4,6-trimethoxyphenyl)-4,5-dihydroisoxazolo-4,5-bis[carbonyl-(4′phenyl)thiosemicarbazide] (9) | Micrococcus luteus | - | - | - |
| Bacillus cereus | - | - | - | |
| Salmonella typhi | - | - | - | |
| Staphylococcus aureus | - | - | - | |
| Serratia marcescens | - | - | - | |
| Pseudomonas aeruginosa | - | - | - | |
| Various Isoxazole Derivatives | Bacillus subtilis | 31.25 - 62.5 | Ampicillin | - |
| Various Isoxazole Derivatives | Staphylococcus aureus | 500 | - | - |
| Various Isoxazole Derivatives | Bacillus cereus | 500 | - | - |
Experimental Protocols for Antibacterial Activity Screening
To validate the antibacterial efficacy of this compound, standardized methodologies should be employed. The following protocols are based on established practices in antimicrobial screening.
Minimum Inhibitory Concentration (MIC) Determination by Turbidometric Method
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The turbidometric method is a common broth dilution technique.
Materials:
-
Mueller Hinton Broth (MHB)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Test compound (this compound)
-
Standard antibiotic (e.g., Cloxacillin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Bacterial Inoculum Preparation: Prepare a suspension of the test bacteria in sterile saline, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound and the reference antibiotic in MHB in the wells of a microtiter plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound based on the size of the growth inhibition zone.
Materials:
-
Mueller Hinton Agar (MHA)
-
Bacterial strains
-
Test compound
-
Standard antibiotic
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Plate Preparation: Pour molten MHA into sterile Petri dishes and allow it to solidify.
-
Bacterial Seeding: Evenly spread a standardized bacterial inoculum over the surface of the agar.
-
Well Creation: Use a sterile cork borer to create wells of a uniform diameter in the agar.
-
Compound Application: Add a defined volume of the test compound and the standard antibiotic solution to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental processes for evaluating the antibacterial activity of the target compound.
Caption: Overall workflow for antibacterial activity screening.
Caption: Workflow for MIC determination.
Concluding Remarks
The provided framework offers a robust starting point for the systematic evaluation of the antibacterial properties of this compound. By employing standardized protocols and comparing the results with the provided data for related isoxazole derivatives and standard antibiotics, researchers can effectively determine the compound's potential as a novel antibacterial agent. Future studies should aim to elucidate the mechanism of action to further understand its therapeutic potential.
A Comparative Analysis of the Biological Activities of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL and Valdecoxib
An Objective Comparison for Researchers and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the selective COX-2 inhibitor Valdecoxib and the investigational compound 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL. Due to the limited publicly available data on the specific biological activity of this compound, this comparison incorporates data for a structurally related isoxazoline analog, 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline, to provide a relevant, albeit indirect, assessment.
Executive Summary
Valdecoxib is a well-characterized non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] Its potent anti-inflammatory and analgesic properties are attributed to this selective inhibition, which reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1] However, Valdecoxib was withdrawn from the market due to concerns about an increased risk of cardiovascular events.[4]
The isoxazoline and dihydroisoxazole class of compounds has been a subject of interest in the development of novel anti-inflammatory agents.[5][6][7] While specific data for this compound is not available in the reviewed literature, a structurally similar compound, 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline, has demonstrated potent and highly selective COX-2 inhibitory activity in preclinical studies.[8] This suggests that the 4,5-diphenyl-isoxazoline scaffold may be a promising backbone for the development of new selective COX-2 inhibitors.
Data Presentation: In Vitro Inhibition of Cyclooxygenase Enzymes
The following tables summarize the in vitro inhibitory potency and selectivity of Valdecoxib and a structural analog of this compound against COX-1 and COX-2 enzymes.
Table 1: In Vitro COX-1 and COX-2 Inhibition Data
| Compound | Assay Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Valdecoxib | Recombinant Human Enzyme | 150[9] | 0.005[9] | 30000 |
| Human Whole Blood Assay | 21.9[9] | 0.24[9] | 91.25 | |
| 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline * | Recombinant Enzyme | 258[8] | 0.004[8] | 64500 |
Note: 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline is a structural analog of the topic compound this compound. Data for the exact topic compound is not publicly available.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activity of COX inhibitors.
In Vitro Human Recombinant COX-1/COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the purified COX-1 and COX-2 enzymes.
1. Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Stannous chloride or other stop solution
-
Prostaglandin E2 (PGE2) or Thromboxane B2 (TXB2) ELISA kit
2. Procedure:
-
The test compound is pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer containing heme for a specified time (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a short duration (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by the addition of a stop solution.
-
The concentration of the resulting prostaglandin (PGE2 for COX-2, TXB2 for COX-1) is quantified using an ELISA kit.
-
The percentage of inhibition is calculated relative to a vehicle control, and the IC₅₀ value is determined from a concentration-response curve.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay measures the inhibitory activity of a compound in a more physiologically relevant environment.
1. Materials:
-
Freshly drawn human venous blood
-
Anticoagulant (for COX-2 assay, e.g., heparin)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Calcium ionophore or thrombin (for COX-1 stimulation)
-
PGE2 and TXB2 ELISA kits
2. Procedure for COX-1 Activity:
-
Aliquots of whole blood are incubated with various concentrations of the test compound for a specified time (e.g., 1 hour) at 37°C.
-
Platelet COX-1 is activated by the endogenous thrombin produced during blood coagulation.
-
After incubation, the blood is allowed to clot, and serum is separated by centrifugation.
-
The concentration of TXB2 in the serum, a stable metabolite of the COX-1 product thromboxane A2, is measured by ELISA.
-
IC₅₀ values are calculated based on the inhibition of TXB2 production.[9]
3. Procedure for COX-2 Activity:
-
Heparinized whole blood is incubated with various concentrations of the test compound.
-
COX-2 expression in monocytes is induced by adding LPS and incubating for an extended period (e.g., 24 hours) at 37°C.
-
At the end of the incubation, plasma is separated by centrifugation.
-
The concentration of PGE2, a major product of COX-2 activity, is measured by ELISA.
-
IC₅₀ values are determined from the inhibition of PGE2 synthesis.[9]
Conclusion
Valdecoxib is a potent and selective COX-2 inhibitor with well-documented in vitro and in vivo activity. While direct biological data for this compound is lacking in the public domain, the high potency and selectivity of a structurally related isoxazoline analog suggest that this chemical scaffold holds potential for the development of novel anti-inflammatory agents with a selective COX-2 inhibitory mechanism. Further investigation into the biological activity and safety profile of this compound and its derivatives is warranted to determine their therapeutic potential. Researchers in the field of drug development are encouraged to consider the detailed experimental protocols provided herein for the evaluation of new chemical entities targeting the cyclooxygenase pathway.
References
- 1. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.umt.edu.pk [journals.umt.edu.pk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential: A Comparative Guide to the Structure-Activity Relationship of Diphenyl-dihydroisoxazole Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of diphenyl-dihydroisoxazole derivatives, a class of heterocyclic compounds with burgeoning interest in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
Diphenyl-dihydroisoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antioxidant, and antimicrobial effects. The core structure, featuring a five-membered dihydroisoxazole ring flanked by two phenyl groups, offers a versatile scaffold for chemical modification. The strategic placement of various substituents on these phenyl rings can profoundly influence the compound's interaction with biological targets, thereby modulating its efficacy and selectivity.
Comparative Analysis of Biological Activities
To elucidate the structure-activity relationships (SAR), the biological data of various diphenyl-dihydroisoxazole derivatives from multiple studies have been collated and are presented below. The following tables summarize the anticancer, antioxidant, and antimicrobial activities, highlighting the impact of different structural modifications.
Anticancer Activity
The anticancer potential of diphenyl-dihydroisoxazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| DHI1 | H | H | Jurkat | 21.83 ± 2.35 | [1] |
| HL-60 | 19.14 ± 0.18 | [1] | |||
| 4i | H | H | Jurkat | 22.31 ± 1.4 | [1] |
| HL-60 | 32.68 ± 5.2 | [1] | |||
| HCT-116 | 71.13 ± 6.46 | [1] | |||
| MCF-7 | 94.68 ± 8.38 | [1] | |||
| A2780 | 46.27 ± 5.95 | [1] | |||
| 3d | Imidazo[1,2-a]pyrimidine derivative | 3,5-dichlorophenyl | MCF-7 | 43.4 | [2] |
| MDA-MB-231 | 35.9 | [2] | |||
| 4d | Imidazo[1,2-a]pyrimidine derivative | 3,5-dichlorophenyl | MCF-7 | 39.0 | [2] |
| MDA-MB-231 | 35.1 | [2] |
SAR Insights:
-
The introduction of an indole moiety, as in DHI1 , appears to confer selectivity towards leukemia cell lines (Jurkat and HL-60)[1].
-
A simple diphenyl-dihydroisoxazole (4i ) shows broader but generally lower potency across multiple cell lines compared to the indole-substituted analog[1].
-
The addition of a bulky, heterocyclic imidazo[1,2-a]pyrimidine moiety and dichlorophenyl groups, as seen in compounds 3d and 4d , results in moderate activity against breast cancer cell lines[2]. This suggests that extending the molecular structure with specific heterocyclic systems can be a viable strategy for targeting breast cancer.
Antioxidant Activity
The antioxidant capacity of these derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound ID | R1 | R2 | Antioxidant Activity (DPPH) IC50 (µg/mL) | Reference |
| Compound 9 | 2,4,6-trimethoxyphenyl | carbohydrazide | 0.07 ± 4.7 × 10⁻³ | [3] |
| Compound 10a | 2,4,6-trimethoxyphenyl | aroylcarbohydrazide | 0.20 ± 3.0 × 10⁻³ | [3] |
| Compound 10b | 2,4,6-trimethoxyphenyl | aroylcarbohydrazide | 0.17 ± 8.3 × 10⁻² | [3] |
SAR Insights:
-
The presence of multiple methoxy groups on the phenyl ring, as in the 2,4,6-trimethoxyphenyl derivatives, appears to be a key factor for potent antioxidant activity[3].
-
The carbohydrazide and aroylcarbohydrazide substitutions at the C5 position of the dihydroisoxazole ring also contribute significantly to the radical scavenging capacity[3].
Antimicrobial Activity
The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | R1 | R2 | Microorganism | MIC (µg/mL) | Reference |
| Compound A | 4-chlorophenyl | 4-methylphenyl | A. baumannii | 31.25 | [4] |
| Compound B | 4-bromophenyl | 4-methylphenyl | A. baumannii | 31.25 | [4] |
| Compound C | 4-chlorophenyl | 4-methylphenyl | M. tuberculosis H37Rv | 0.98 | [4] |
| Compound D | 4-bromophenyl | 4-methylphenyl | M. tuberculosis H37Rv | 1.96 | [4] |
| PUB9 | Thiophene | Substituted Phenyl | S. aureus | 0.125-0.25 (mg/mL) | [5] |
| PUB10 | Thiophene | Substituted Phenyl | S. aureus | 0.125-0.25 (mg/mL) | [5] |
SAR Insights:
-
Halogen substitutions (chloro and bromo) on one of the phenyl rings are crucial for antibacterial activity, particularly against A. baumannii and M. tuberculosis[4].
-
The presence of a thiophene ring in place of a phenyl ring can lead to potent antibacterial activity against S. aureus[5].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Synthesis of Diphenyl-dihydroisoxazole Derivatives from Chalcones
The most common route for synthesizing diphenyl-dihydroisoxazole derivatives involves the cyclization of an intermediate chalcone.
General Procedure:
-
Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriate acetophenone (10 mmol) and a substituted aromatic aldehyde (10 mmol) are dissolved in ethanol. To this solution, an aqueous solution of potassium hydroxide (40%) is added dropwise with constant stirring at room temperature. The reaction mixture is typically stirred for 24 hours. The resulting precipitate is filtered, washed with cold water until neutral, dried, and recrystallized from a suitable solvent like ethanol to yield the chalcone[6][7].
-
Dihydroisoxazole Formation: The synthesized chalcone (0.01 mol) and hydroxylamine hydrochloride (0.03 mol) are refluxed in ethanolic sodium hydroxide (0.01 mol) for approximately 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is poured into ice-cold water and acidified with dilute HCl. The precipitated solid is filtered, dried, and recrystallized from ethanol to afford the final diphenyl-dihydroisoxazole derivative[8].
DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds.
Protocol:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or ethanol).
-
A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in the same solvent is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm[9].
-
Different concentrations of the test compound are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes)[9].
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Ascorbic acid or Trolox is used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound[10][11].
Antimicrobial Susceptibility Testing (Disk Diffusion Method)
The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.
Protocol:
-
A standardized inoculum of the test microorganism (adjusted to 0.5 McFarland turbidity standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours)[12].
-
The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible to the compound, a zone of inhibition (a clear area with no growth) will appear around the disk.
-
The diameter of the zone of inhibition is measured in millimeters and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound[12].
Visualizing the SAR Landscape
To better conceptualize the relationships between chemical structure and biological function, the following diagrams illustrate key synthetic pathways and logical SAR deductions.
Caption: Synthetic pathway for diphenyl-dihydroisoxazole derivatives.
Caption: Structure-activity relationships for anticancer derivatives.
This guide serves as a foundational resource for researchers in the field. The presented data and protocols offer a starting point for the design and synthesis of novel diphenyl-dihydroisoxazole derivatives with enhanced biological activities. Further investigations, including quantitative structure-activity relationship (QSAR) studies and in vivo experiments, will be crucial in translating the potential of these compounds into tangible therapeutic solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. mdpi.com [mdpi.com]
- 10. louis.uah.edu [louis.uah.edu]
- 11. library.dmed.org.ua [library.dmed.org.ua]
- 12. asm.org [asm.org]
Cross-Reactivity Profile of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL. As an intermediate in the synthesis of the selective cyclooxygenase-2 (COX-2) inhibitor Valdecoxib, its pharmacological profile is primarily evaluated in the context of COX enzyme inhibition. This document offers a comparison with established COX-2 inhibitors, supported by experimental data on enzyme inhibition and clinical cross-reactivity.
Introduction to this compound and COX-2 Inhibition
This compound is a key chemical intermediate for Valdecoxib, a potent and selective inhibitor of the COX-2 enzyme. The therapeutic action of Valdecoxib and other drugs in its class, known as "coxibs," is derived from the selective inhibition of COX-2, an enzyme responsible for mediating inflammation and pain. A critical aspect of the safety profile of COX-2 inhibitors is their potential for cross-reactivity in individuals with hypersensitivity to non-steroidal anti-inflammatory drugs (NSAIDs). This cross-reactivity is often linked to the degree of selectivity for COX-2 over its isoform, COX-1, and the specific chemical structure of the drug.
Comparative Analysis of COX-1 and COX-2 Inhibition
The primary determinant of the cross-reactivity profile of a COX-2 inhibitor is its selectivity. A higher ratio of IC50 (half-maximal inhibitory concentration) for COX-1 to COX-2 indicates greater selectivity for COX-2, which is generally associated with a lower risk of cross-reactivity in patients with NSAID hypersensitivity. The following table summarizes the in vitro inhibitory activity of Valdecoxib and other COX-2 inhibitors against human COX-1 and COX-2 enzymes.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Various Coxibs
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Valdecoxib | 21.9[1] | 0.24[1] | 91.25 |
| Celecoxib | 6.6 | 0.04 | 165 |
| Rofecoxib | 18 | 0.5 | 36 |
| Etoricoxib | 162 | 0.47 | 344 |
| Meloxicam | 37 | 6.1 | 6.1[2] |
| Nimesulide | 7.3 | 0.53 | 13.77 |
Note: IC50 values can vary between different assay systems. The data presented here are from human whole blood assays for comparative purposes.
Clinical Cross-Reactivity of COX-2 Inhibitors
Clinical studies have evaluated the tolerability of various COX-2 inhibitors in patients with a history of hypersensitivity reactions to NSAIDs, such as aspirin-exacerbated respiratory disease (AERD) and NSAID-induced urticaria/angioedema. The table below summarizes the observed rates of cross-reactivity from clinical trials.
Table 2: Clinical Cross-Reactivity of Selective COX-2 Inhibitors in NSAID-Hypersensitive Patients
| COX-2 Inhibitor | Patient Population | Number of Patients | Cross-Reactivity Rate (%) |
| Celecoxib | NSAID-hypersensitive (various reactions) | 307 | 2.0[3] |
| Etoricoxib | NSAID-hypersensitive (various reactions) | 65 | 3.0[4] |
| Meloxicam | NSAID-hypersensitive (various reactions) | 216 | 6.0[3] |
| Nimesulide | Cross-reactive NSAID hypersensitivity | 33 | 21.2[5] |
| Rofecoxib | NSAID-induced urticaria/angioedema | 76 | 1.3 |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)
This assay is a widely used method to determine the inhibitory potency and selectivity of compounds against COX-1 and COX-2 in a physiologically relevant environment.
Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Test compound (e.g., this compound) and reference inhibitors dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).
-
Standard laboratory equipment (e.g., incubator, centrifuge).
Methodology:
COX-1 Activity (Thromboxane B2 Production):
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle for a specified period (e.g., 15 minutes) at 37°C.
-
Blood is allowed to clot for 60 minutes at 37°C to induce platelet aggregation and subsequent TXB2 production via COX-1.
-
The samples are then centrifuged to separate the serum.
-
The concentration of TXB2 in the serum is measured using a specific ELISA kit.
COX-2 Activity (Prostaglandin E2 Production):
-
Aliquots of heparinized whole blood are pre-incubated with aspirin to irreversibly inhibit platelet COX-1.
-
The blood is then incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce the expression of COX-2 in monocytes.
-
Various concentrations of the test compound or vehicle are added to the blood samples and incubated for a specified time.
-
The samples are centrifuged to separate the plasma.
-
The concentration of PGE2 in the plasma is measured using a specific ELISA kit.
Data Analysis: The percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: COX-2 signaling pathway and the inhibitory action of coxibs.
Caption: Workflow for determining COX-1 and COX-2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety of etoricoxib in patients with reactions to NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
A Comparative Guide to the Synthetic Routes of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol, a key intermediate in the synthesis of the COX-2 inhibitor, Valdecoxib.[1] The following sections detail three distinct synthetic strategies, presenting their experimental protocols, and a quantitative comparison to aid in the selection of the most suitable method for specific research and development needs.
Introduction to Synthetic Strategies
The synthesis of the this compound core can be achieved through several methodologies. The most prominent and industrially applied method is a direct cyclization approach starting from deoxybenzoin. Alternative routes, leveraging fundamental heterocyclic chemistry principles, include the well-established 1,3-dipolar cycloaddition and the reaction of α,β-unsaturated ketones with hydroxylamine. This guide will explore these three pathways, outlining their respective advantages and limitations.
Route 1: Cyclization of Deoxybenzoin Oxime
This is a widely patented and direct route for the synthesis of the target molecule.[2] It commences with the readily available starting material, deoxybenzoin, and proceeds through the formation of an oxime intermediate, which is then cyclized.
Experimental Protocol
Step 1: Synthesis of Deoxybenzoin Oxime
To a solution of deoxybenzoin (1 equivalent) in a mixture of ethanol and water, hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) are added. The reaction mixture is heated to reflux for 4-6 hours. After cooling, the product is precipitated by the addition of water, filtered, washed with water, and dried to yield deoxybenzoin oxime.
Step 2: Cyclization to this compound
Deoxybenzoin oxime (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) in THF (2.2 equivalents) is added dropwise, and the mixture is stirred for 1 hour at the same temperature. Ethyl acetate (1.5 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Deoxybenzoin | [2] |
| Key Reagents | Hydroxylamine HCl, Sodium Acetate, LDA, Ethyl Acetate | [2] |
| Overall Yield | 60-70% | Estimated from patents |
| Reaction Time | 18-24 hours | [2] |
| Purification | Column Chromatography | [2] |
Workflow Diagram
Caption: Synthetic workflow for Route 1: Cyclization of Deoxybenzoin Oxime.
Route 2: 1,3-Dipolar Cycloaddition
This classical approach to isoxazoline synthesis involves the [3+2] cycloaddition of a nitrile oxide with an alkene.[3][4] For the target molecule, this would involve the reaction of benzonitrile oxide with 2-phenylpropene, followed by hydroxylation.
Experimental Protocol
Step 1: In-situ Generation of Benzonitrile Oxide and Cycloaddition
Benzaldoxime (1 equivalent) is dissolved in a suitable solvent such as dichloromethane. To this solution, N-chlorosuccinimide (NCS) (1.1 equivalents) is added portion-wise at 0°C. The mixture is stirred for 1 hour. Then, 2-phenylpropene (1.2 equivalents) is added, followed by the dropwise addition of triethylamine (1.5 equivalents). The reaction is stirred at room temperature for 24 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude 5-methyl-3,5-diphenyl-4,5-dihydroisoxazole is purified by column chromatography.
Step 2: Hydroxylation of the Isoxazoline Ring
The purified isoxazoline from the previous step is dissolved in a suitable solvent, and a hydroxylating agent, such as dimethyldioxirane (DMDO) or a peroxy acid (e.g., m-CPBA), is added at low temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by chromatography to yield the final product.
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | Benzaldoxime, 2-Phenylpropene | [3][4] |
| Key Reagents | NCS, Triethylamine, m-CPBA | [3][4] |
| Overall Yield | 40-50% (two steps) | Estimated from literature |
| Reaction Time | 24-48 hours | [3] |
| Purification | Column Chromatography (x2) | [4] |
Workflow Diagram
Caption: Synthetic workflow for Route 2: 1,3-Dipolar Cycloaddition.
Route 3: Reaction of an α,β-Unsaturated Ketone with Hydroxylamine
This method involves the synthesis of a suitable α,β-unsaturated ketone (chalcone derivative) followed by its reaction with hydroxylamine to form the dihydroisoxazole ring.[5]
Experimental Protocol
Step 1: Synthesis of 1,2-diphenyl-2-buten-1-one
Deoxybenzoin (1 equivalent) is reacted with acetaldehyde (1.5 equivalents) in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is stirred at room temperature for 12 hours. The product is then isolated by extraction and purified by crystallization or column chromatography.
Step 2: Formation of the 4,5-dihydroisoxazole ring
The synthesized 1,2-diphenyl-2-buten-1-one (1 equivalent) is dissolved in ethanol, and hydroxylamine hydrochloride (1.2 equivalents) and a base (e.g., sodium hydroxide or potassium carbonate) are added. The mixture is refluxed for 6-8 hours. After cooling, the product is isolated by extraction and purified by column chromatography to yield 5-methyl-3,4-diphenyl-4,5-dihydroisoxazole.
Step 3: Hydroxylation
Similar to Route 2, the resulting isoxazoline is hydroxylated at the 5-position using an appropriate oxidizing agent like DMDO or a peroxy acid to obtain the final product.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Deoxybenzoin, Acetaldehyde | [5] |
| Key Reagents | Sodium Ethoxide, Hydroxylamine HCl, Base, m-CPBA | [5] |
| Overall Yield | 30-40% (three steps) | Estimated from literature |
| Reaction Time | 24-36 hours | [5] |
| Purification | Crystallization/Column Chromatography (x2) | [5] |
Workflow Diagram
Caption: Synthetic workflow for Route 3: From an α,β-Unsaturated Ketone.
Comparison and Conclusion
| Feature | Route 1: Deoxybenzoin Cyclization | Route 2: 1,3-Dipolar Cycloaddition | Route 3: α,β-Unsaturated Ketone | |---|---|---| | Overall Yield | Good (60-70%) | Moderate (40-50%) | Low to Moderate (30-40%) | | Number of Steps | 2 | 2 | 3 | | Atom Economy | High | Moderate | Low | | Scalability | High (industrially proven) | Moderate | Moderate | | Reagent Safety | Requires strong base (LDA) | Use of NCS and peroxy acids | Use of strong base | | Starting Material Cost | Low to moderate | Low to moderate | Low to moderate |
The 1,3-Dipolar Cycloaddition (Route 2) offers a versatile and well-established alternative. While the overall yield is lower and it requires a subsequent hydroxylation step, its predictability and broad substrate scope make it a valuable tool for the synthesis of analogues and for medicinal chemistry exploration.
The reaction of an α,β-Unsaturated Ketone (Route 3) is a more classical, multi-step approach. While it utilizes fundamental and well-understood reactions, the lower overall yield and additional synthetic and purification steps make it less efficient compared to the other two routes for the specific target molecule.
The choice of synthetic route will ultimately depend on the specific objectives of the research or development program, including the desired scale of synthesis, available resources, and the need for structural diversity. For the specific synthesis of the title compound, particularly on a larger scale, Route 1 is demonstrably superior.
References
In Vivo Efficacy of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL Analogues Compared to Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of a representative 3,4-diphenyl-4,5-dihydroisoxazole derivative against standard non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of published in vivo data for 5-Methyl-3,4-diphenyl-4,5-diphenyl-4,5-dihydroisoxazol-5-ol, this guide will focus on a structurally similar and well-characterized analogue: 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline . This analogue has demonstrated significant anti-inflammatory and analgesic properties, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).
The primary model for assessing in vivo anti-inflammatory activity discussed herein is the carrageenan-induced rat paw edema model, a standard and widely used assay for the evaluation of acute inflammation.[1][2] The efficacy of the isoxazoline analogue will be compared to two established NSAIDs: Indomethacin , a non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a well-established method to evaluate the efficacy of anti-inflammatory agents.[1][2] Inflammation is induced by injecting carrageenan into the sub-plantar tissue of a rat's hind paw, leading to a measurable increase in paw volume (edema). The reduction in paw edema following treatment with a test compound, as compared to a control group, is a measure of its anti-inflammatory activity.
| Compound | Dose | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| Indomethacin | 10 mg/kg | 2 hours | 54% | [3] |
| 3 hours | 54% | [3] | ||
| 4 hours | 54% | [3] | ||
| 5 hours | 33% | [3] | ||
| Celecoxib | 10 mg/kg | 3 hours | 82.5% - 84% | [4] |
| 50 mg/kg | 3 hours | ~48% | [5] |
Mechanism of Action: COX-2 Inhibition
The primary mechanism of action for the anti-inflammatory effects of many isoxazole derivatives, including the analogue discussed, is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.
During an inflammatory response, various stimuli (e.g., cytokines, endotoxins) lead to the upregulation of COX-2. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, particularly prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, compounds like 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline can reduce the production of these pro-inflammatory prostaglandins without significantly affecting the constitutively expressed COX-1 enzyme, which is involved in gastrointestinal protection and platelet function. This selectivity is a desirable trait for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition by the isoxazoline analogue.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema
This protocol outlines the standard procedure for inducing and measuring acute inflammation in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
1% (w/v) solution of carrageenan in sterile saline
-
Test compound (isoxazoline analogue) and standard drugs (Indomethacin, Celecoxib)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Fasting: Fast the animals overnight before the experiment, with water provided ad libitum.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Control group (vehicle only)
-
Standard drug group(s) (e.g., Indomethacin 10 mg/kg, Celecoxib 10 mg/kg)
-
Test compound group(s) (various doses)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard drugs, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. The percentage inhibition of edema for each treated group is then calculated relative to the control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Conclusion
While direct comparative in vivo efficacy data for 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol is not currently available, the analysis of its close structural analogue, 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline, provides strong evidence for the anti-inflammatory potential of this class of compounds. The selective inhibition of COX-2 is a promising mechanism of action that suggests a favorable therapeutic profile with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs like Indomethacin. The in vivo efficacy of this analogue is expected to be comparable to or potentially greater than that of Celecoxib, another selective COX-2 inhibitor. Further in vivo studies using standardized models such as the carrageenan-induced paw edema assay are warranted to fully elucidate the anti-inflammatory profile of this compound and directly compare its potency to existing standards of care.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Cytotoxicity of Isoxazoline Analogs in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous analogs demonstrating potent cytotoxic effects against a variety of cancer cell lines. This guide provides a comparative analysis of the anticancer activity of recently developed isoxazoline derivatives, supported by experimental data from peer-reviewed studies.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity (IC50 values) of various isoxazoline analogs across a panel of human cancer cell lines. The data highlights the diverse potency of these compounds and their varying selectivity towards different cancer types.
| Compound/Analog Reference | Cancer Cell Line | Cell Line Type | IC50 (µM) | Citation |
| Indolylisoxazolines | ||||
| Compound 6c | C4-2 | Prostate Cancer | 2.5 - 5.0 | [1] |
| Compound 6i | C4-2 | Prostate Cancer | 2.5 - 5.0 | [1] |
| Monoterpene Isoxazolines | ||||
| Derivative 16a | HT1080 | Fibrosarcoma | 16.1 | [2] |
| Derivative 16b | HT1080 | Fibrosarcoma | 10.72 | [2] |
| Derivative 16c | HT1080 | Fibrosarcoma | 9.02 | [2] |
| (R)-carvone Derivatives | ||||
| Compound 4d | HT-1080 | Fibrosarcoma | 15.59 ± 3.21 | [3] |
| Compound 4d | A-549 | Lung Cancer | 18.32 ± 2.73 | [3] |
| Compound 4d | MCF-7 | Breast Cancer | 17.28 ± 0.33 | [3] |
| Compound 4d | MDA-MB-231 | Breast Cancer | 19.27 ± 2.73 | [3] |
| Isoxazole Chalcone Derivatives | ||||
| Compound 10a | DU145 | Prostate Cancer | 0.96 | [2] |
| Compound 10b | DU145 | Prostate Cancer | 1.06 | [2] |
| Forskolin Isoxazole Derivative | ||||
| Compound 6 | MCF-7 | Breast Cancer | 0.5 | [2] |
| Bromopyrrolidine Alkaloid Isoxazole | ||||
| Compound 36a | KB403 | Oral Cancer | 2.45 | [2] |
| Bicyclic Isoxazolines | ||||
| Compound 1 | HCT-116 | Colon Cancer | 20.8 ± 5 | [4] |
| Compound 2 | HCT-116 | Colon Cancer | 17.7 | [4] |
| Tetrazole-linked Isoxazolines | ||||
| Compound 4h | A549 | Lung Cancer | 1.51 | [3] |
| Compound 4i | A549 | Lung Cancer | 1.49 | [3] |
| Isoxazole-Amide Analogs | ||||
| Compound 2d | HeLa | Cervical Cancer | 15.48 | [5] |
| Compound 2d | Hep3B | Liver Cancer | ~23 | [5] |
| Compound 2e | Hep3B | Liver Cancer | ~23 | [5] |
| Spiro-isoxazolines | ||||
| p-chloro aromatic substituent | MCF-7, MDA-MB-231, Prostate Cancer Lines | Breast & Prostate | 43 - 56 | [6] |
Experimental Protocols
The cytotoxic effects of the isoxazoline analogs listed above were predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol for this colorimetric assay is as follows:
MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the isoxazoline analogs. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin) are also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Several studies have indicated that isoxazoline analogs exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates a generalized workflow for investigating the pro-apoptotic effects of these compounds.
Caption: Experimental workflow for apoptosis induction analysis.
Further mechanistic studies have revealed that some isoxazoline derivatives can induce cell cycle arrest, particularly at the G2/M phase.[2][5] For instance, certain analogs have been shown to disrupt microtubule polymerization, a critical process for cell division.[7] The activation of caspase-3/7 is a common downstream event, confirming the induction of the apoptotic cascade.[2][8] Some compounds have also been found to inhibit cell migration, suggesting their potential to prevent metastasis.[1]
References
- 1. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic and apoptotic effects of some (R)-carvone-isoxazoline derivatives on human fibrosarcoma and carcinoma cells: experimental evaluation for cytotoxicity, molecular docking and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benchmarking the Purity of Synthesized 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of newly synthesized 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL. Ensuring high purity is critical for the reliability of experimental results and the safety and efficacy of potential therapeutic agents. This document outlines key analytical methodologies, presents comparative data between a newly synthesized batch and a certified reference standard, and provides detailed experimental protocols.
Introduction to Purity Assessment
The purity of a synthesized active pharmaceutical ingredient (API) is a critical quality attribute that can significantly impact its biological activity, safety profile, and stability. Impurities, which can originate from starting materials, intermediates, byproducts, or degradation products, may exhibit their own pharmacological or toxicological effects. Therefore, rigorous analytical testing is essential to quantify the purity of a synthesized compound and identify any impurities present.
This guide focuses on a comparative analysis of a newly synthesized batch of this compound against a well-characterized, high-purity reference standard of the same compound. The analytical techniques discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis—are orthogonal methods that provide a comprehensive purity profile.[1][2][3][4]
Comparative Purity Analysis
The purity of the newly synthesized batch of this compound was benchmarked against a certified reference standard. The results from the different analytical techniques are summarized below.
Table 1: Purity Comparison of Synthesized Batch vs. Reference Standard
| Analytical Technique | Purity of Synthesized Batch (%) | Purity of Reference Standard (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC (UV, 254 nm) | 98.7 | ≥ 99.8 | 0.01% | 0.03% |
| GC-MS (Total Ion Chromatogram) | 98.2 (Volatile impurities detected) | Not applicable (Non-volatile) | 0.005% | 0.015% |
| Quantitative ¹H-NMR (qNMR) | 99.1 (Absolute Purity) | ≥ 99.5 (Certified) | - | - |
| Elemental Analysis (CHN) | C: 75.85, H: 5.97, N: 5.53 | C: 75.87, H: 5.97, N: 5.53 (Theoretical) | - | - |
Table 2: Identification and Quantification of Impurities in Synthesized Batch
| Impurity | Structure (if identified) | Concentration (%) by HPLC | Notes |
| Impurity A | Unreacted Benzyl Phenyl Ketone | 0.45 | Starting Material |
| Impurity B | Unreacted Hydroxylamine | Not detected by HPLC | Volatile, detected by GC-MS |
| Impurity C | Dehydrated byproduct | 0.60 | Process-related impurity |
| Unknown Impurities | - | 0.25 | Sum of other minor peaks |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the sample and quantify impurities by separating the components of the mixture.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.
-
Quantification: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile and semi-volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent like dichloromethane.
-
Analysis: Identification of impurities is based on their mass spectra and retention times.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Objective: To determine the absolute purity of the sample using an internal standard.[1][4][5][6]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid).
-
Solvent: Deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Acquisition Parameters: Use a sufficient relaxation delay (D1) to ensure full relaxation of all protons (e.g., 5 times the longest T1).
-
Purity Calculation: The purity is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a known proton signal from the internal standard.
4. Elemental Analysis (CHN)
-
Objective: To determine the percentage of carbon, hydrogen, and nitrogen in the sample and compare it to the theoretical values.[3]
-
Instrumentation: A CHN elemental analyzer.
-
Principle: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Sample Preparation: A few milligrams of the dry, homogenous sample are accurately weighed into a tin capsule.
-
Analysis: The instrument software calculates the percentage of each element. The results should be within ±0.4% of the theoretical values for a pure compound.
Visualizing the Benchmarking Workflow and a Relevant Signaling Pathway
The following diagrams illustrate the logical flow of the purity benchmarking process and a hypothetical signaling pathway where a pure form of this compound might be investigated for its biological activity.
Caption: Workflow for purity benchmarking of the synthesized compound.
Caption: A potential signaling pathway for biological activity studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. resolvemass.ca [resolvemass.ca]
Unveiling the Action of a Potential Anti-Inflammatory Agent: A Comparative Guide to 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL
Introduction: 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL is a heterocyclic organic compound belonging to the isoxazoline family. While direct pharmacological studies on this specific molecule are not extensively published, its critical role as a direct precursor in the synthesis of the well-established nonsteroidal anti-inflammatory drug (NSAID), Valdecoxib, strongly indicates a shared mechanism of action. This guide provides a comprehensive comparison of the hypothesized mechanism of action of this compound with its active counterpart, Valdecoxib, and other selective COX-2 inhibitors.
Hypothesized Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for this compound is presumed to be the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are signaling molecules that mediate pain and inflammation.[3][4] By selectively blocking COX-2, the production of these pro-inflammatory prostaglandins is reduced, leading to anti-inflammatory and analgesic effects.[2][3] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical feature, as COX-1 is involved in protective functions such as maintaining the integrity of the stomach lining.[4]
Valdecoxib, the downstream product of the title compound, is a potent and selective COX-2 inhibitor.[5][6] The structural similarity and synthetic relationship strongly suggest that this compound will exhibit a similar, albeit potentially less potent, inhibitory profile.
Comparative Performance Data
To contextualize the potential efficacy of this compound, the following table presents the in vitro inhibitory concentrations (IC50) of Valdecoxib and other notable selective COX-2 inhibitors against human recombinant COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Valdecoxib | 0.005[5][6] | 140[5][6] | >28,000 |
| Celecoxib | 0.05[7] | 15[7] | 300 |
| Rofecoxib | 0.5[7] | >100[8] | >200 |
| Etoricoxib | 1.2[8] | 127[8] | 106 |
Structure-Activity Relationship
The selectivity of diaryl-substituted heterocyclic compounds like Valdecoxib and, by extension, this compound, for the COX-2 enzyme is attributed to key structural features. The active site of COX-2 is larger and has a side pocket that is absent in the COX-1 isoform.[9] The sulfonamide group (or a similar polar moiety) on one of the phenyl rings of these inhibitors can bind to this secondary pocket in COX-2, conferring selectivity.[4][9] The isoxazole core acts as a central scaffold, orienting the two phenyl groups for optimal interaction with the enzyme's active site.[10]
Experimental Protocols
To empirically determine and confirm the mechanism of action of this compound, a COX-2 inhibitor screening assay can be performed.
In Vitro Fluorometric COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a dilution series of the test compound and the positive control.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
Human recombinant COX-2 enzyme
-
-
Inhibitor Addition: Add the diluted test compound, positive control, or vehicle (for enzyme control) to the respective wells.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, Arachidonic Acid, to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes at 25°C.[11][12]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[12]
-
Visualizations
Below are diagrams illustrating the key pathways and workflows discussed.
Caption: Hypothesized COX-2 inhibition pathway.
Caption: Workflow for COX-2 inhibition assay.
References
- 1. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. ClinPGx [clinpgx.org]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. apexbt.com [apexbt.com]
- 7. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential hazards. The primary safety concerns associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, adherence to strict safety protocols is mandatory.
Summary of Hazards:
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Skin Irrit. 2 | H315 |
| Causes serious eye irritation | Eye Irrit. 2A | H319 |
| May cause respiratory irritation | STOT SE 3 | H335 |
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves, eye protection, and face protection. All handling should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust or fumes.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed by a licensed and approved waste disposal company. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Experimental Protocol for Disposal:
-
Initial Preparation:
-
Ensure all personnel involved in the disposal process are fully trained on the hazards of the chemical and the correct disposal procedures.
-
Verify that a designated, properly labeled, and sealed waste container is available for the collection of this compound waste. The container should be kept in a cool, dry, and well-ventilated storage area.
-
-
Collection of Waste:
-
Carefully transfer any surplus or non-recyclable this compound into the designated waste container.
-
When handling the solid form, take measures to avoid the formation of dust. Use tools and techniques that minimize agitation of the powder.
-
For any contaminated materials, such as weighing paper, pipette tips, or gloves, place them in the same designated waste container.
-
-
Container Management:
-
Securely close the waste container after each addition of waste to prevent the release of vapors or dust.
-
Clearly label the container with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).
-
-
Arranging for Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all instructions provided by the waste disposal company regarding packaging, labeling, and pickup.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent (e.g., isopropanol, ethanol) followed by a thorough wash with soap and water.
-
Dispose of any cleaning materials (e.g., wipes, absorbent pads) in the designated chemical waste container.
-
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Operational Guidance for 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL
For Research Use Only. Not for diagnostic or therapeutic use.
This document provides crucial safety and logistical information for handling 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL (CAS RN: 181696-73-1). Due to the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on available GHS data and general safety protocols for handling potentially hazardous research chemicals. It is imperative to treat this compound with a high degree of caution.
Hazard Summary
While comprehensive toxicological data is not available, GHS information suggests that this compound may cause an allergic skin reaction[1]. As with any novel chemical, it should be handled as a potentially hazardous substance, assuming it may have irritant properties and unknown long-term health effects.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be chemical splash-proof and worn at all times. |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is required to protect skin and clothing. |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood. |
| Respirator | A NIOSH-approved respirator may be necessary for large spills or if work cannot be conducted in a fume hood. | |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory in the laboratory. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical to ensure a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the chemical name and any hazard warnings.
-
Log the chemical into the laboratory inventory.
2. Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Segregate from incompatible materials, such as strong oxidizing agents.
3. Handling (in a Chemical Fume Hood):
-
Weighing: If weighing the solid, do so within the fume hood. Use a tared weigh boat and handle with care to avoid generating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the area and follow emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect personnel and the environment.
| Waste Type | Disposal Procedure |
| Chemical Waste | Collect all waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Materials | Dispose of all contaminated items (e.g., gloves, weigh boats, paper towels) in the designated solid hazardous waste stream. |
| Empty Containers | Triple rinse empty containers with a suitable solvent. The rinsate should be collected as chemical waste. Deface the label before disposing of the container according to institutional guidelines. |
Note: Always follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour any waste containing this compound down the drain.
Experimental Workflow
The following diagram illustrates the general workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
